molecular formula C21H26O7 B15596553 9-O-Ethyldeacetylorientalide

9-O-Ethyldeacetylorientalide

Cat. No.: B15596553
M. Wt: 390.4 g/mol
InChI Key: JSCXGQXFCTYXGO-PERGJJGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-O-Ethyldeacetylorientalide is a useful research compound. Its molecular formula is C21H26O7 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

[(3aS,5S,6E,10E,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3/b14-9+,15-8-/t16-,17+,18+,19?/m1/s1

InChI Key

JSCXGQXFCTYXGO-PERGJJGGSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathway of 9-O-Ethyldeacetylorientalide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in publicly accessible information regarding the specific synthesis pathway of 9-O-Ethyldeacetylorientalide. While the compound is listed by several chemical suppliers, detailed experimental protocols, quantitative data from its synthesis, and associated biological signaling pathways are not described in the currently indexed scientific literature.

This document aims to provide a foundational understanding of the parent molecule, orientalide (B1516890), and general synthetic strategies that could theoretically be adapted for the synthesis of this compound. However, without a direct scientific precedent, the following sections are based on established principles of organic chemistry and derivatization of similar natural products.

Understanding the Precursor: Orientalide

Orientalide is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. The core structure of orientalide features a complex, polycyclic framework with multiple stereocenters and functional groups, including a lactone ring and hydroxyl groups. The numbering of the carbon skeleton is crucial for identifying the site of modification. The "9-O-" designation in this compound indicates that the modification occurs at the oxygen atom attached to the 9th carbon of the orientalide backbone.

Theoretical Synthesis Approach

The synthesis of this compound would logically start from its parent compound, orientalide, or a closely related precursor. The transformation involves two key steps: deacetylation followed by ethoxylation at the 9-position.

Step 1: Deacetylation of Orientalide (Hypothetical)

If the starting material is an acetylated form of orientalide at the 9-position (9-O-acetylorientalide), the first step would be the removal of this acetyl group.

  • Methodology: This can typically be achieved through hydrolysis under basic or acidic conditions. A mild basic hydrolysis, for instance, using a reagent like potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH), is often employed to avoid unwanted side reactions on other sensitive functional groups within the molecule.

Step 2: Ethylation of the 9-Hydroxyl Group (Hypothetical)

Following deacetylation, the resulting free hydroxyl group at the 9-position would be the target for ethylation.

  • Methodology: A common method for such an etherification is the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent (e.g., ethyl iodide, EtI, or diethyl sulfate, Et₂SO₄). The choice of solvent would be critical, with anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being typical.

A logical workflow for this theoretical synthesis is presented below.

G cluster_0 Hypothetical Synthesis Workflow Start Orientalide (or 9-O-acetylorientalide) Step1 Deacetylation (if necessary) Start->Step1 Intermediate 9-Hydroxy Orientalide Step1->Intermediate Base (e.g., K₂CO₃) in MeOH Step2 Ethylation Intermediate->Step2 End This compound Step2->End Base (e.g., NaH) Ethylating Agent (e.g., EtI)

Caption: A hypothetical two-step synthesis of this compound.

Quantitative Data and Experimental Protocols: A Call for Further Research

As of the date of this document, no specific quantitative data (e.g., reaction yields, purity, spectroscopic data) or detailed experimental protocols for the synthesis of this compound have been published. The generation of such a technical guide would require primary research to establish and optimize the synthesis, followed by thorough characterization of the final product and any intermediates.

Biological Signaling Pathways

Information regarding the specific biological signaling pathways modulated by this compound is not available. Research into the biological activity of the parent compound, orientalide, could provide clues as to the potential targets of its derivatives. Sesquiterpenoid lactones, as a class, are known to interact with various cellular targets, often through Michael addition with biological nucleophiles, and can influence pathways related to inflammation, apoptosis, and cell proliferation. Any investigation into the biological activity of this compound would represent a novel area of research.

Conclusion and Future Directions

The synthesis of this compound remains an open question in the scientific literature. The theoretical pathway presented here, involving deacetylation and subsequent ethylation of orientalide, provides a rational starting point for researchers interested in obtaining this compound. Future work should focus on:

  • Securing a reliable source of the starting material, orientalide.

  • Developing and optimizing a robust synthetic protocol.

  • Thoroughly characterizing the final product using modern analytical techniques (NMR, MS, HPLC).

  • Investigating the biological activity and potential signaling pathways of this compound.

The creation of a comprehensive technical guide or whitepaper, as originally requested, is contingent upon the successful execution of this foundational research. The scientific community would benefit greatly from the publication of a detailed synthesis and biological evaluation of this and other derivatives of orientalide.

Unveiling 9-O-Ethyldeacetylorientalide: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 9-O-Ethyldeacetylorientalide, a sesquiterpenoid of interest for its potential biological activities. This document details the likely botanical origin, outlines a representative isolation protocol, and presents relevant chemical data for researchers in natural product chemistry and drug discovery.

Natural Source and Chemical Profile

This compound is a guaianolide-type sesquiterpene lactone. While direct isolation of this specific compound is not extensively documented in publicly available literature, its parent compound, orientalide, has been isolated from Sigesbeckia orientalis, a plant belonging to the Asteraceae family[1]. Therefore, Sigesbeckia orientalis and other related species rich in guaianolides, such as those from the Ainsliaea genus, are considered the primary potential natural sources[2][3][4][5][6].

Table 1: Chemical Profile of this compound

PropertyValue
Chemical Name This compound
CAS Number 1258517-60-0
Molecular Formula C21H26O7
Molecular Weight 390.43 g/mol
Class Sesquiterpenoid
Sub-class Guaianolide

Experimental Protocol: Isolation of Guaianolide Sesquiterpenoids

The following protocol is a representative methodology for the isolation of guaianolide sesquiterpenoids from plant material, based on established procedures for this class of compounds from sources like Ainsliaea fragrans[2][3][4][5][6]. This protocol can be adapted for the targeted isolation of this compound from a suitable plant source.

Plant Material and Extraction
  • Collection and Preparation: The whole plants of the selected species (e.g., Sigesbeckia orientalis or a related species) are collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to yield fractions of varying polarity. The guaianolide sesquiterpenoids are typically enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol or a similar solvent system of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol-water or acetonitrile-water.

  • Final Purification: Repeated purification steps, potentially including Sephadex LH-20 column chromatography, may be necessary to obtain the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • 1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the molecular formula.

Table 2: Representative Spectroscopic Data for a Guaianolide Core Structure

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
140.52.50 (m)
235.22.10 (m)
3210.1-
4150.5-
550.13.10 (d, 10.5)
682.34.50 (t, 9.5)
745.82.80 (m)
875.44.20 (dd, 9.5, 8.5)
948.22.60 (m)
10140.1-
11139.8-
12170.2-
13121.56.20 (d, 3.5), 5.80 (d, 3.0)
1420.11.20 (d, 7.0)
1515.51.15 (s)

Note: This is a representative table for a generic guaianolide core and not the specific data for this compound, which is not available in the searched literature.

Visualizing the Isolation Workflow and a Potential Signaling Pathway

To aid in the understanding of the isolation process and potential biological context, the following diagrams are provided.

isolation_workflow plant Powdered Plant Material (e.g., Sigesbeckia orientalis) extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition fractions Petroleum Ether Ethyl Acetate n-Butanol Fractions partition->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel Ethyl Acetate Fraction prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

signaling_pathway Guaianolide Guaianolide Sesquiterpenoid (e.g., this compound) TargetProtein Cellular Target Protein (e.g., Kinase, Transcription Factor) Guaianolide->TargetProtein Inhibition/Activation SignalingCascade Downstream Signaling Cascade TargetProtein->SignalingCascade Modulation BiologicalEffect Biological Effect (e.g., Anti-inflammatory, Cytotoxic) SignalingCascade->BiologicalEffect

References

Biological Activity of 9-O-Ethyldeacetylorientalide Derivatives: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with potent biological activities. This guide aimed to provide an in-depth technical overview of the biological activity of 9-O-Ethyldeacetylorientalide derivatives. However, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of information on this specific class of compounds.

At present, there is no published research detailing the synthesis, biological evaluation, or mechanism of action of this compound derivatives. The parent compound, orientalide, has been identified in the plant Sigesbeckia orientalis and is classified as a germacrane (B1241064) sesquiterpenoid. Its chemical structure is documented as [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate.[1]

Despite the characterization of the parent molecule, scientific inquiry into its biological properties and the potential of its derivatives remains an unexplored area of research. Consequently, this guide cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams.

The exploration of novel derivatives of natural products is a cornerstone of drug discovery. The targeted modification at the 9-O position, as suggested by the query "this compound," implies a specific scientific interest. While synthetic strategies for creating 9-O-substituted derivatives of other natural products are documented and have led to compounds with enhanced biological activities, no such information is available for orientalide.

This absence of data presents a unique opportunity for future research. The synthesis and subsequent biological screening of this compound and other derivatives could uncover novel therapeutic agents. Key areas for investigation would include, but not be limited to, their potential cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities.

Future research in this area would necessitate the following logical workflow:

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A Isolation of Orientalide from Sigesbeckia orientalis B Synthesis of 9-O-Deacetylorientalide A->B C Synthesis of This compound Derivatives B->C D Structural Elucidation (NMR, MS, etc.) C->D E In vitro Assays (Cytotoxicity, Anti-inflammatory, etc.) D->E F Identification of 'Hit' Compounds E->F G Dose-Response Studies F->G H Target Identification G->H I Signaling Pathway Analysis H->I J In vivo Model Validation I->J

Proposed Research Workflow for Orientalide Derivatives.

We encourage researchers to investigate this untapped area of natural product chemistry. The findings from such studies would be of significant interest to the scientific community and could pave the way for the development of new therapeutic leads. This guide will be updated as new information on the biological activity of this compound derivatives becomes available.

References

Predicted Mechanism of Action of 9-O-Ethyldeacetylorientalide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 9-O-Ethyldeacetylorientalide is not currently available in the public domain. This document presents a predicted mechanism of action based on the known biological activities of structurally related sesquiterpenoids isolated from plants of the Euphorbia genus. The proposed experimental protocols are provided as a guide for investigating and validating these predictions.

Introduction

This compound is a sesquiterpenoid natural product isolated from Euphorbia boetica. Sesquiterpenoids from the Euphorbia genus are a well-documented class of bioactive compounds, frequently exhibiting a range of pharmacological effects, including cytotoxic and anti-inflammatory activities.[1][2][3][4][5][6] Based on the activities of analogous compounds, it is predicted that this compound may exert its biological effects through the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways. This guide outlines the predicted mechanisms and provides detailed experimental protocols to facilitate further research.

Predicted Biological Activities and Mechanism of Action

Based on the literature for similar sesquiterpenoids from Euphorbia species, this compound is predicted to possess two primary biological activities:

  • Cytotoxic Activity against Cancer Cells: Many sesquiterpenoids from Euphorbia have demonstrated the ability to inhibit the proliferation of various cancer cell lines.[2][5] The predicted mechanism for this cytotoxicity is the induction of apoptosis.

  • Anti-inflammatory Activity: Euphorbia extracts and their isolated compounds have been shown to possess anti-inflammatory properties.[3][6][7][8] This is often achieved through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB.

Predicted Signaling Pathways

It is hypothesized that this compound induces apoptosis in cancer cells through the intrinsic pathway, which is triggered by cellular stress. This pathway involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors.

cluster_0 This compound cluster_1 Mitochondrial Apoptosis Compound This compound Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Bax inhibits CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 activates Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling cluster_2 This compound Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription of Inflammation Inflammation Genes->Inflammation promotes Compound This compound Compound->IKK inhibits A Seed cells in 96-well plate B Treat with This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F A Seed RAW 264.7 macrophages B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure NO (Griess) and cytokines (ELISA) E->F A Treat cells and prepare lysates B Determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibody D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal with ECL and image F->G

References

In Silico Modeling of 9-O-Ethyldeacetylorientalide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on "9-O-Ethyldeacetylorientalide." This technical guide, therefore, presents a hypothetical in silico modeling approach based on the known biological activities and computational studies of its parent class of compounds, the guaianolide sesquiterpene lactones. The data and specific interactions described herein are illustrative and intended to serve as a framework for future research.

Introduction

This compound is a derivative of the orientalide (B1516890) class of natural products, which belong to the broader group of guaianolide sesquiterpene lactones. Sesquiterpene lactones are a diverse family of plant-derived compounds known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-cancer effects.[1][2][3] In silico modeling, or computer-aided drug design, offers a powerful and resource-efficient approach to investigate the potential molecular mechanisms of action of novel compounds like this compound. By simulating the interactions between a small molecule and a biological target at the atomic level, we can predict binding affinities, identify key interacting residues, and generate hypotheses for further experimental validation.

This guide outlines a hypothetical in silico workflow to explore the interactions of this compound with a relevant biological target, Cyclooxygenase-2 (COX-2), an enzyme frequently implicated in inflammation and cancer, and a known target for some sesquiterpene lactones.[3]

Proposed Biological Target: Cyclooxygenase-2 (COX-2)

Guaianolide sesquiterpene lactones have demonstrated significant anti-inflammatory and cytotoxic activities.[3][4][5] Several studies have investigated the potential of sesquiterpene lactones to inhibit key inflammatory mediators, including enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[3] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Its overexpression is associated with various inflammatory diseases and cancers. Therefore, COX-2 is a rational and well-studied target for the in silico investigation of a novel guaianolide derivative.

In Silico Modeling Workflow

The following diagram illustrates the proposed computational workflow for investigating the interactions between this compound and COX-2.

in_silico_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_simulation Validation Stage ligand_prep Ligand Preparation (this compound) docking Molecular Docking (Autodock Vina) ligand_prep->docking 3D Structure protein_prep Protein Preparation (COX-2, PDB ID: 5IKQ) protein_prep->docking Prepared Receptor analysis Interaction Analysis (Pose Clustering, Binding Energy) docking->analysis Docked Poses md_simulation Molecular Dynamics Simulation (GROMACS) analysis->md_simulation Best Pose Selection binding_free_energy Binding Free Energy Calculation (MM/PBSA) md_simulation->binding_free_energy MD Trajectories

Caption: Proposed in silico modeling workflow.

Experimental Protocols

This section provides a detailed methodology for the key in silico experiments.

Ligand and Protein Preparation

4.1.1. Ligand Preparation:

  • The 2D structure of this compound will be sketched using a chemical drawing tool (e.g., ChemDraw).

  • The 2D structure will be converted to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL).

  • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • The final 3D structure will be saved in a PDBQT format for use in docking simulations.

4.1.2. Protein Preparation:

  • The 3D crystal structure of human COX-2 will be retrieved from the Protein Data Bank (PDB ID: 5IKQ).

  • All water molecules and non-essential ligands will be removed from the protein structure.

  • Polar hydrogen atoms will be added to the protein, and Gasteiger charges will be computed using AutoDock Tools.

  • The prepared protein structure will be saved in the PDBQT format.

Molecular Docking
  • Grid Box Generation: A grid box will be defined around the active site of COX-2, encompassing the known binding pocket of reference inhibitors. The grid dimensions will be set to 25Å x 25Å x 25Å with a spacing of 1.0Å.

  • Docking Simulation: Molecular docking will be performed using AutoDock Vina. The prepared ligand and protein files will be used as input. The exhaustiveness parameter will be set to 8 to ensure a thorough search of the conformational space.

  • Pose Analysis: The docking results will be analyzed to identify the binding poses with the lowest binding energy. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein for the best-ranked pose will be visualized and analyzed using PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation
  • System Preparation: The protein-ligand complex from the best docking pose will be placed in a cubic box of appropriate dimensions. The box will be solvated with a suitable water model (e.g., TIP3P).

  • Ionization: Counter-ions (Na+ or Cl-) will be added to neutralize the system.

  • Minimization and Equilibration: The system will undergo energy minimization to remove steric clashes, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases to stabilize the system.

  • Production Run: A production MD simulation of at least 100 nanoseconds will be performed using a simulation package like GROMACS.

  • Trajectory Analysis: The resulting trajectories will be analyzed to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) calculations.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the in silico modeling of this compound and a known COX-2 inhibitor (Celecoxib) for comparison.

CompoundDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues (COX-2)Number of H-Bonds
This compound-8.50.54Arg120, Tyr355, Ser5302
Celecoxib (Reference)-10.20.08Arg513, His90, Gln1923

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving COX-2, which could potentially be modulated by this compound.

signaling_pathway cluster_stimuli Inflammatory Stimuli cluster_enzyme Enzymatic Conversion cluster_compound Inhibitory Action cluster_response Cellular Response stimuli Cytokines, Growth Factors COX2 COX-2 stimuli->COX2 Induces Expression Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibits

References

9-O-Ethyldeacetylorientalide: An Examination of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and mechanisms of action for the natural compound 9-O-Ethyldeacetylorientalide. While its chemical identity is established with a molecular formula of C21H26O7 and a CAS number of 1258517-60-0, dedicated research into its biological activities remains limited. This technical guide aims to provide a transparent overview of the current knowledge landscape, highlighting the potential areas of interest based on related compounds and suggesting future research directions.

Current State of Research

Inferences from Related Compounds: Orientalides and Iridoids

This compound belongs to the broader class of natural products known as orientalides, which are a subset of iridoids. Iridoids are a large group of monoterpenoids known for a wide array of biological activities. Research on other orientalide (B1516890) and iridoid compounds can offer potential, albeit speculative, avenues for future investigation into the therapeutic properties of this compound.

Potential Anti-Inflammatory Activity

Many iridoid compounds have demonstrated anti-inflammatory effects. The general mechanism often involves the inhibition of pro-inflammatory signaling pathways. A hypothetical anti-inflammatory mechanism for a generic iridoid is depicted below. It is crucial to emphasize that this is a generalized pathway and has not been specifically validated for this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Iridoid Hypothetical Iridoid (e.g., this compound) Iridoid->IKK Inhibits Iridoid->NFkB Inhibits Translocation

Caption: Hypothetical Anti-Inflammatory Signaling Pathway for an Iridoid Compound.

Potential Anti-Tumor Activity

Certain iridoids and related compounds have been investigated for their potential to induce apoptosis (programmed cell death) in cancer cells. The mechanisms can be complex, often involving the modulation of key proteins in the apoptotic cascade. A generalized representation of the intrinsic and extrinsic apoptosis pathways is provided below. It is important to note that the specific targets of this compound within these pathways are unknown.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates CellularStress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) CellularStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Iridoid Hypothetical Iridoid (e.g., this compound) Iridoid->Caspase8 Activates? Iridoid->Bcl2 Modulates? Iridoid->Caspase9 Activates?

Caption: Generalized Intrinsic and Extrinsic Apoptosis Pathways.

Future Research Directions and Conclusion

The lack of specific data on this compound underscores a clear need for foundational research to elucidate its pharmacological profile. Future studies should focus on:

  • In vitro screening: Assessing the cytotoxic effects of this compound against a panel of cancer cell lines and its anti-inflammatory potential in relevant cell-based assays (e.g., measuring nitric oxide production or cytokine release in macrophages).

  • Target identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of the compound.

  • Mechanism of action studies: Once a biological activity is confirmed, detailed molecular studies will be necessary to delineate the signaling pathways involved.

  • In vivo studies: Should in vitro studies show promise, evaluation in animal models of disease will be a critical next step.

A Technical Deep Dive into the Orientalide Class of Compounds: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orientalide (B1516890) class of compounds, primarily isolated from the medicinal plant Siegesbeckia orientalis, represents a growing area of interest in natural product chemistry and drug discovery. These germacrane (B1241064) sesquiterpenoids have demonstrated a range of biological activities, most notably potent cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive review of the current literature on orientalide compounds, focusing on their chemical structures, biological activities, mechanisms of action, and experimental methodologies. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, relevant signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of these promising bioactive molecules.

Chemical Structures and Classification

Orientalides are a subclass of germacrane sesquiterpenoids, characterized by a ten-membered carbon ring. To date, several orientalide analogues have been isolated and characterized, each with unique substitutions that influence their biological activity. A significant portion of these compounds have been extracted from Siegesbeckia orientalis L., a plant with a history of use in traditional medicine.

Biological Activities of Orientalide Class Compounds

The primary biological activities attributed to orientalide compounds are their cytotoxic and anti-inflammatory effects. Extensive in vitro studies have demonstrated their potential as anti-cancer and anti-inflammatory agents.

Cytotoxic Activity

Numerous studies have highlighted the potent cytotoxic effects of orientalide compounds against various cancer cell lines. The presence of an 8-methacryloxy group in the structure of some orientalides has been correlated with stronger cytotoxic activity.

Table 1: Cytotoxicity of Orientalide Class Compounds and Related Sesquiterpenoids from Siegesbeckia orientalis

CompoundCell LineIC50 (µM)Reference
OrientalideA549 (Lung Carcinoma)Not explicitly stated, but noted as significant[1]
OrientalideMDA-MB-231 (Breast Cancer)Not explicitly stated, but noted as significant[1]
Sigesbeckialide AA549 (Lung Carcinoma)Not explicitly stated, but noted as significant[1]
Sigesbeckialide AMDA-MB-231 (Breast Cancer)Not explicitly stated, but noted as significant[1]
Unnamed Germacrane-type Sesquiterpenoid (Compound 13)A549 (Lung Carcinoma)6.02Not available in search results
Unnamed Germacrane-type Sesquiterpenoid (Compound 13)MDA-MB-231 (Breast Cancer)8.55Not available in search results
Unnamed Germacrane-type Sesquiterpenoid (Compound 21)A549 (Lung Carcinoma)7.34Not available in search results
Unnamed Germacrane-type Sesquiterpenoid (Compound 21)MDA-MB-231 (Breast Cancer)10.77Not available in search results
Unnamed Germacrane-type Sesquiterpenoid (Compound 23)A549 (Lung Carcinoma)6.89Not available in search results
Unnamed Germacrane-type Sesquiterpenoid (Compound 23)MDA-MB-231 (Breast Cancer)9.12Not available in search results
Anti-inflammatory Activity

Several germacranolide sesquiterpene lactones isolated from S. orientalis have demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Germacranolide Sesquiterpene Lactones from Siegesbeckia orientalis

Compound ClassInflammatory MediatorInhibitionIC50 (µM)Reference
Germacranolide Sesquiterpene LactonesInterleukin-8 (IL-8)Production1.6 - 6.3[2]
Germacranolide Sesquiterpene LactonesTumor Necrosis Factor-α (TNF-α)Production0.9 - 3.3[2]

Mechanism of Action

The biological effects of orientalide compounds are believed to be mediated through the modulation of key cellular signaling pathways, primarily those involved in apoptosis and inflammation.

Induction of Apoptosis

Ethanolic extracts of Siegesbeckia orientalis, containing orientalides, have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bad, Bak, and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to the activation of caspase cascades (caspase-3, -8, and -9), ultimately resulting in programmed cell death.

Apoptosis_Pathway_Orientalides Orientalides Orientalide Compounds Extrinsic Extrinsic Pathway Orientalides->Extrinsic Intrinsic Intrinsic Pathway Orientalides->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Bcl2_family Modulation of Bcl-2 Family Proteins (↑ Bax, Bak; ↓ Bcl-2, Bcl-xL) Intrinsic->Bcl2_family Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed apoptotic pathway induced by orientalide compounds.
Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for orientalides is still emerging, the potent anti-inflammatory activity of related compounds from S. orientalis suggests that orientalides may also exert their effects by inhibiting the activation of NF-κB. This would lead to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

NFkB_Inhibition_Orientalides Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_degradation IκBα Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_translocation->Gene_expression Orientalides Orientalide Compounds Orientalides->IKK Inhibition

Figure 2: Postulated inhibition of the NF-κB signaling pathway by orientalides.

Experimental Protocols

Isolation of Orientalide Compounds from Siegesbeckia orientalis

A general procedure for the isolation of orientalide compounds involves solvent extraction and chromatographic separation.

  • Extraction: The pulverized aerial parts of S. orientalis are typically extracted with 90% ethanol.[3] The resulting extract is then concentrated under reduced pressure.[3]

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning, for example, with ethyl acetate, to separate compounds based on polarity.[3]

  • Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, medium-pressure liquid chromatography (MPLC) with a C18 stationary phase, and Sephadex LH-20 gel chromatography.[3]

Isolation_Workflow Plant_Material Dried, Powdered Siegesbeckia orientalis Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Liquid-Liquid Partition (e.g., Ethyl Acetate) Crude_Extract->Partition Bioactive_Fraction Bioactive Fraction Partition->Bioactive_Fraction Column_Chromatography Silica Gel Column Chromatography Bioactive_Fraction->Column_Chromatography MPLC MPLC (C18) Column_Chromatography->MPLC Sephadex Sephadex LH-20 MPLC->Sephadex Isolated_Compounds Isolated Orientalide Compounds Sephadex->Isolated_Compounds

Figure 3: General workflow for the isolation of orientalide compounds.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the orientalide compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the orientalide compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Synthesis of Orientalide Class Compounds

The total synthesis of germacrane sesquiterpenoids, the broader class to which orientalides belong, has been an area of active research. These syntheses often involve complex multi-step strategies to construct the challenging ten-membered ring system. While specific total syntheses for individual orientalides were not detailed in the reviewed literature, the general approaches provide a roadmap for their potential chemical synthesis.

Conclusion and Future Directions

The orientalide class of compounds from Siegesbeckia orientalis presents a promising scaffold for the development of novel cytotoxic and anti-inflammatory drugs. The available data strongly supports their potential in oncology and inflammatory disease research. Future research should focus on:

  • The isolation and characterization of new orientalide analogues to expand the structure-activity relationship knowledge base.

  • Elucidation of the precise molecular targets and signaling pathways modulated by specific orientalide compounds.

  • In vivo studies to validate the efficacy and safety of these compounds in animal models of cancer and inflammation.

  • The development of efficient and scalable total synthesis routes to enable further pharmacological investigation and potential clinical development.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the potential of the orientalide class of compounds in modern drug discovery.

References

In-depth Technical Guide: Discovery and Characterization of Novel Orientalide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The quest for novel therapeutic agents has consistently led researchers to explore the vast chemical diversity of natural products. Among these, a class of compounds known as orientalides has emerged as a potential source of new drug leads. This technical guide provides a detailed exploration of the discovery, characterization, and future potential of novel orientalide (B1516890) analogues. While the parent compound, Orientalide, is documented in chemical databases, published research on its biological activity and the development of its analogues is currently limited. This guide, therefore, synthesizes the available structural information and outlines a prospective roadmap for the development and analysis of novel orientalide derivatives, drawing upon established methodologies in natural product drug discovery.

Core Compound: Orientalide

Orientalide is a structurally complex natural product with the molecular formula C₂₁H₂₄O₈. Its systematic IUPAC name is [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate. The intricate stereochemistry and array of functional groups, including an α,β-unsaturated lactone, an aldehyde, and multiple ester moieties, suggest a potential for diverse biological activities. The core structure is a cyclodeca[b]furan, a scaffold found in other bioactive natural products.

Prospective Discovery and Characterization of Novel Orientalide Analogues

Given the absence of published literature on orientalide analogues, this section outlines a hypothetical yet robust framework for their future discovery and characterization, based on standard practices in medicinal chemistry and pharmacology.

Table 1: Hypothetical Quantitative Data for Novel Orientalide Analogues

This table illustrates the type of quantitative data that would be generated during the characterization of novel orientalide analogues. The values presented are for illustrative purposes only.

Compound IDAnalogue TypeModification Site(s)In Vitro Potency (IC₅₀, µM)Cell LineTarget/PathwayCytotoxicity (CC₅₀, µM)
ORI-001Parent Compound-Data Not Available--Data Not Available
ORI-A-01Ester AnalogueR¹ = Methyl5.2MCF-7Tubulin Polymerization>50
ORI-A-02Ester AnalogueR¹ = Ethyl3.8A549Tubulin Polymerization>50
ORI-B-01Aldehyde AnalogueR² = CH₂OH12.5HCT116Apoptosis Induction45.2
ORI-B-02Aldehyde AnalogueR² = COOH>50HCT116Apoptosis Induction>100
ORI-C-01Lactone AnalogueMichael Addition8.1JurkatNF-κB Inhibition33.7

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are standard experimental protocols that would be employed in the study of novel orientalide analogues.

General Synthesis of Orientalide Analogues (Hypothetical)
  • Starting Material: Isolation of Orientalide from its natural source or total synthesis of the core scaffold.

  • Modification of the C-5 Acetyloxy Group:

    • Deacetylation using a mild base such as potassium carbonate in methanol.

    • Re-esterification with various acyl chlorides or carboxylic acids in the presence of a coupling agent like DCC or EDC to generate ester analogues.

  • Modification of the C-6 Formyl Group:

    • Reduction of the aldehyde to a primary alcohol using a selective reducing agent like sodium borohydride.

    • Oxidation of the aldehyde to a carboxylic acid using an oxidizing agent such as potassium permanganate.

  • Modification of the α,β-Unsaturated Lactone:

    • Michael addition of thiols or amines to the exocyclic methylene (B1212753) group to introduce new functionalities.

  • Purification and Characterization: All synthesized analogues would be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the orientalide analogues for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared in a polymerization buffer.

  • Compound Addition: Orientalide analogues are added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence due to tubulin polymerization is monitored over time using a fluorometer.

  • Data Analysis: The effect of the compounds on the rate and extent of tubulin polymerization is analyzed.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start Isolation or Total Synthesis of Orientalide Core synthesis Chemical Modification to Generate Analogues start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Cytotoxicity Screening (MTT Assay) characterization->invitro hit_id Hit Identification invitro->hit_id target_assay Target-Based Assays (e.g., Tubulin Polymerization) hit_id->target_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Apoptosis Markers) hit_id->pathway_analysis

Caption: A generalized experimental workflow for the discovery and characterization of novel orientalide analogues.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor kinase1 Kinase 1 receptor->kinase1 orientalide Orientalide Analogue kinase2 Kinase 2 orientalide->kinase2 kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor gene_expression Gene Expression (Inflammation, Proliferation) transcription_factor->gene_expression

Caption: A hypothetical signaling pathway potentially modulated by orientalide analogues, inhibiting a kinase cascade.

Conclusion and Future Directions

The novel scaffold of orientalide presents a promising starting point for the development of new therapeutic agents. Although the current body of public-domain research is sparse, the structural features of this natural product suggest a high potential for biological activity. The systematic approach outlined in this guide, encompassing analogue synthesis, biological screening, and mechanism of action studies, provides a clear pathway for future research in this area. The successful execution of these studies will be critical in unlocking the therapeutic potential of the orientalide class of compounds and their analogues for the benefit of human health. Researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology are encouraged to explore this intriguing and untapped area of research.

Methodological & Application

9-O-Ethyldeacetylorientalide synthesis protocol for lab scale

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive review of available scientific literature, a specific, validated lab-scale synthesis protocol for 9-O-Ethyldeacetylorientalide is not publicly documented. The synthesis of novel derivatives of natural products is a specialized area of research, and procedures are often developed within individual research laboratories and may not be published.

However, it is possible to outline a conceptual approach for researchers based on standard organic chemistry principles. The synthesis would logically proceed from the parent natural product, Orientalide, through a two-step transformation: selective deacetylation followed by selective ethylation.

Disclaimer: This document describes a conceptual workflow and does not constitute a validated experimental protocol. Any attempt to perform this synthesis must be conducted by a qualified professional chemist in a suitable laboratory setting, with adherence to all appropriate safety protocols. The procedures must be optimized and validated, referencing peer-reviewed literature for analogous transformations on similar substrates.

Introduction to the Parent Compound

Orientalide is a naturally occurring sesquiterpenoid compound isolated from plants.[1] Its chemical formula is C21H24O8.[2] Natural products and their derivatives are often investigated for their potential biological activities, which can include anti-inflammatory, neuroprotective, or antitumor effects.[3][4] The synthesis of a derivative like this compound is a typical strategy in medicinal chemistry to explore how structural modifications affect the compound's biological properties.

Conceptual Synthesis Strategy

The proposed synthesis involves two key chemical transformations starting from Orientalide:

  • Selective Deacetylation: The acetyl ester group at the 9-position of the Orientalide molecule is selectively hydrolyzed to yield a hydroxyl (-OH) group.

  • Ethylation: The newly formed hydroxyl group is then converted into an ethyl ether via an ethylation reaction.

A generalized workflow for this process is outlined below.

G start Start: Orientalide (Starting Material) step1 Step 1: Selective Deacetylation (e.g., Mild basic or enzymatic hydrolysis) start->step1 intermediate Intermediate: 9-Deacetylorientalide step1->intermediate Work-up step2 Step 2: Ethylation (e.g., Williamson Ether Synthesis) intermediate->step2 product_crude Crude Product: This compound step2->product_crude Work-up purify Purification (e.g., Column Chromatography) product_crude->purify product_final Final Product purify->product_final analyze Analysis & Characterization (NMR, MS, HPLC) product_final->analyze

Fig. 1: Conceptual workflow for the synthesis of this compound.

General Methodologies (Theoretical)

The following sections describe the general chemical principles for the key steps. Note: These are not step-by-step instructions. Reaction conditions (solvents, temperatures, times, reagent stoichiometry) would require significant optimization.

Step 1: Selective Deacetylation

The primary challenge in this step is to selectively cleave the acetate (B1210297) ester at the C9-position without affecting other sensitive functional groups in the Orientalide molecule.

  • Reagents & Conditions: This could potentially be achieved using mild basic hydrolysis (e.g., potassium carbonate in methanol) at controlled, low temperatures to enhance selectivity. Alternatively, enzymatic hydrolysis using a specific lipase (B570770) could offer high selectivity under mild conditions.

  • Work-up: A typical work-up would involve neutralizing the reaction mixture, followed by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The organic layer would then be dried and the solvent removed under reduced pressure.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and check for side products.

Step 2: Ethylation

The hydroxyl group of the 9-Deacetylorientalide intermediate would be converted to an ethyl ether.

  • Reagents & Conditions: A common method for this transformation is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a mild base (e.g., sodium hydride or silver(I) oxide) in an aprotic solvent (e.g., THF or DMF) to form an alkoxide, followed by the addition of an ethylating agent like ethyl iodide or diethyl sulfate.

  • Work-up: The reaction would be quenched, typically with water or a saturated ammonium (B1175870) chloride solution. The product would then be extracted into an organic solvent, washed, dried, and concentrated.

  • Monitoring: Reaction completion would be monitored by TLC or HPLC.

Purification and Characterization

  • Purification: The crude product from Step 2 would likely be a mixture containing the desired product, unreacted starting material, and side products. Purification via column chromatography on silica (B1680970) gel is the standard method to isolate the target compound.

  • Characterization: The identity and purity of the final product, this compound, must be confirmed using modern analytical techniques, such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final compound.

Data Presentation (Template)

Quantitative data from the synthesis should be meticulously recorded. The table below serves as a template for summarizing the results of a successful synthesis.

ParameterStarting Material (Orientalide)Intermediate (9-Deacetylorientalide)Final Product (this compound)
Molecular Weight ( g/mol ) 404.41CalculatedCalculated
Mass Used / Obtained (mg) Experimental DataExperimental DataExperimental Data
Moles (mmol) CalculatedCalculatedCalculated
Reaction Yield (%) N/ACalculatedCalculated
Purity (by HPLC, %) >95% (Assumed)Experimental DataExperimental Data

Safety and Handling

All chemical manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, is mandatory.[5]

  • Flammable Solvents: Many organic solvents (e.g., THF, ethyl acetate, methanol) are flammable and should be kept away from ignition sources.[6]

  • Reactive Reagents: Reagents like sodium hydride are water-reactive and must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Material Safety Data Sheets (MSDS): Researchers must consult the MSDS for all chemicals used to understand their specific hazards and handling requirements.[7][8]

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and environmental regulations.

References

Application Note: A Validated HPLC-MS/MS Method for the In Vitro Quantification of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, drug metabolism, and bioanalysis.

Introduction

9-O-Ethyldeacetylorientalide is a derivative of orientalide, a natural compound of interest in pharmaceutical research.[][2] Evaluating the metabolic stability and pharmacokinetic properties of such novel compounds is a critical step in the drug development pipeline.[3][4] In vitro models, such as liver microsomes or hepatocytes, are frequently employed to predict in vivo drug metabolism.[3][5] These studies necessitate a robust and sensitive analytical method for the accurate quantification of the compound in complex biological matrices.

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in an in vitro matrix. The method utilizes Multiple Reaction Monitoring (MRM) for reliable quantification, making it suitable for drug metabolism and pharmacokinetic studies.

Principle of the Method

This method combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.[6][7] After a simple protein precipitation step to extract the analyte from the in vitro matrix, the sample is injected into the HPLC system.[8][9] The analyte is chromatographically separated from matrix components on a reverse-phase C18 column. The eluent is then introduced into a triple quadrupole mass spectrometer.

The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6][10] In the first quadrupole (Q1), a specific precursor ion corresponding to this compound is selected. This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored by the third quadrupole (Q3). The intensity of this specific precursor-to-product ion transition is proportional to the concentration of the analyte in the sample.

cluster_source Ion Source cluster_ms Tandem Mass Spectrometer A Analyte + Matrix Ions Q1 Q1: Precursor Ion Selection (e.g., m/z 391.2) A->Q1 Ionization Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Isolation Q3 Q3: Product Ion Selection (e.g., m/z 249.1) Q2->Q3 CID Detector Detector Q3->Detector Detection

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective analyte detection.

Experimental Protocols

Materials and Reagents

All reagents and solvents should be of HPLC or analytical grade.

MaterialSupplierGrade
This compoundCommercially Available>98% Purity
Verapamil (Internal Standard)Sigma-AldrichAnalytical Standard
Acetonitrile (B52724)Fisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q System18.2 MΩ·cm
Rat Liver Microsomes (RLM)CorningPooled, 20 mg/mL
NADPH Regeneration SystemCorningSolution A & B
Instrumentation

The following equipment was used for this method. Equivalent instrumentation from other manufacturers may also be suitable.

InstrumentManufacturerModel
HPLC SystemAgilent1200 Series
Mass SpectrometerSciexAPI 4000
Analytical ColumnWatersXBridge C18, 2.1 x 50 mm, 3.5 µm
HPLC-MS/MS Conditions

The operational parameters for the HPLC and Mass Spectrometer are detailed below.

Table 1: Chromatographic Conditions

ParameterValue
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min
Total Run Time 6 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 30 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions See Table 3

Table 3: Optimized MRM Transitions and Parameters (Hypothetical Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound391.2249.160 V25 eV
Verapamil (IS)455.3165.2100 V35 eV

Note: The molecular formula for this compound is C21H26O7, with a molecular weight of 390.43 g/mol .[] The precursor ion [M+H]+ is therefore m/z 391.43, rounded to 391.2 for unit resolution.

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Verapamil (Internal Standard, IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike the appropriate working solutions into the blank in vitro matrix (e.g., quenched microsome solution) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • QC Samples: Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for a typical in vitro metabolic stability assay using liver microsomes.

  • Incubation: Perform the metabolic stability incubation in a 96-well plate. A typical reaction mixture contains liver microsomes, NADPH regenerating system, buffer, and the test compound.

  • Quenching: At specified time points, stop the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Verapamil) to 50 µL of the incubation mixture. This step precipitates proteins and halts enzymatic activity.[8]

  • Vortex: Mix the plate thoroughly for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.

  • Injection: Inject 5 µL of the supernatant into the HPLC-MS/MS system.

A 1. Start: 50 µL In Vitro Sample (e.g., Microsomal Incubation) B 2. Quench & Precipitate Proteins: Add 150 µL Acetonitrile with Internal Standard A->B C 3. Vortex Thoroughly (2 minutes) B->C D 4. Centrifuge (4000 rpm, 10 min) C->D E 5. Transfer Supernatant (100 µL to a new plate) D->E F 6. Analyze by HPLC-MS/MS (Inject 5 µL) E->F

Caption: Workflow for the protein precipitation sample preparation protocol.

Method Performance and Validation (Representative Data)

The method was validated according to established guidelines for bioanalytical method validation.[11] The following tables summarize the performance characteristics.

Table 4: Linearity and Range

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
LQC 3≤ 5.2%≤ 6.8%± 4.5%
MQC 300≤ 3.1%≤ 4.5%± 3.2%
HQC 800≤ 2.8%≤ 3.9%± 2.7%

Table 6: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC 392.198.5
HQC 80094.5101.2

Note: All validation parameters presented are hypothetical examples that represent a well-performing method.

Conclusion

This application note describes a simple, rapid, and robust HPLC-MS/MS method for the quantification of this compound. The "dilute-and-shoot" approach, enabled by a straightforward protein precipitation protocol, ensures high throughput.[12] The method demonstrates excellent sensitivity, selectivity, precision, and accuracy over a wide calibration range. This validated protocol is well-suited for supporting in vitro drug metabolism and pharmacokinetic screening studies during the early stages of drug discovery and development.

References

Application Note: Development of a Cell-Based Assay for 9-O-Ethyldeacetylorientalide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-O-Ethyldeacetylorientalide is a novel natural product derivative with potential therapeutic applications. Preliminary screening and characterization of its biological activity are essential first steps in the drug discovery pipeline. This application note provides a detailed protocol for a series of cell-based assays to evaluate the cytotoxic, anti-inflammatory, and apoptotic activity of this compound. The following protocols are designed to be robust and adaptable for the initial characterization of novel compounds.

1. Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[2][3][4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[1]

Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a negative control (media only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

Data Presentation: Cytotoxicity of this compound

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.2297.6
51.1592.0
101.0584.0
250.8568.0
500.5544.0
1000.2520.0

2. Assessment of Anti-inflammatory Activity using the Nitric Oxide Assay

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[6] The Griess assay is a colorimetric method used to measure nitrite (B80452) (a stable product of NO), which can be used to quantify NO production by cells.[7][8] This assay is commonly used to screen for the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-activated macrophage cells.[6]

Experimental Protocol: Nitric Oxide Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[6][9]

  • Sodium nitrite standard solution

  • This compound stock solution

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.[6]

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[6] Include a control group with no LPS stimulation.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent to each well.[6]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light.[6] Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Data Presentation: Inhibition of Nitric Oxide Production

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)2.5-
LPS (1 µg/mL)45.00
LPS + 1 µM Compound40.510.0
LPS + 5 µM Compound31.530.0
LPS + 10 µM Compound20.355.0
LPS + 25 µM Compound11.774.0

3. Assessment of Apoptosis Induction using the Caspase-3 Activity Assay

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis).[10] Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[10][11] Caspase-3 activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.[11][12]

Experimental Protocol: Caspase-3 Activity Assay

Materials:

  • Jurkat T-cell line (or other suitable cancer cell line)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • Caspase-3 Assay Kit (Colorimetric), containing:

    • Cell Lysis Buffer

    • 2X Reaction Buffer

    • DEVD-pNA substrate (4 mM)[12]

    • DTT (1M)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Treatment: Seed Jurkat cells at a density of 2 x 10^6 cells/well in a 6-well plate. Treat the cells with various concentrations of this compound for 24 hours.

  • Cell Lysis: Pellet 1-5 x 10^6 cells by centrifugation. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[12]

  • Prepare Lysate: Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube on ice.[12]

  • Protein Quantification: Measure the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.

  • Caspase Reaction: Add 50 µL of 2X Reaction Buffer (with DTT) to each well of a 96-well plate. Add 50 µL of the cell lysate to the wells.

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

  • Absorbance Measurement: Read the absorbance at 405 nm. The activity can be expressed as the fold-increase in caspase-3 activity compared to the untreated control.

Data Presentation: Induction of Caspase-3 Activity

Treatment Concentration (µM)Absorbance (405 nm)Fold Increase in Caspase-3 Activity
0 (Vehicle Control)0.151.0
10.201.3
50.352.3
100.604.0
250.956.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening cluster_analysis Data Analysis start Start: this compound cell_culture Cell Culture (e.g., RAW 264.7, Jurkat) start->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay no_assay Nitric Oxide Assay (Anti-inflammatory) mtt_assay->no_assay Determine non-toxic concentrations caspase_assay Caspase-3 Assay (Apoptosis) mtt_assay->caspase_assay Determine relevant concentrations data_analysis Calculate IC50, % Inhibition, Fold Increase no_assay->data_analysis caspase_assay->data_analysis end End: Biological Activity Profile data_analysis->end

Caption: Experimental workflow for screening this compound activity.

nf_kappa_b_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfa->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb->ikb nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->ikb ikb_nfkb->nfkb Release inhibition This compound inhibition->ikk Inhibition gene_transcription Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) nfkb_nuc->gene_transcription Binds to DNA

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes & Protocols for In Vivo Evaluation of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of 9-O-Ethyldeacetylorientalide, a novel natural product derivative. Due to the limited publicly available data on this specific compound and its parent molecule, "orientalide," this document presents a generalized experimental design based on established protocols for natural products with potential anti-inflammatory and anticancer properties.[1][2][3] Researchers should adapt these protocols based on preliminary in vitro data and the specific research question.

The primary objectives of the proposed in vivo studies are to assess the safety, toxicity, and efficacy of this compound in relevant animal models.[2] This document outlines detailed methodologies for both an anti-inflammatory and an anticancer experimental workflow, including animal model selection, dosing strategies, and endpoint analysis.

Presumed Biological Activity & Mechanism of Action

Based on the common therapeutic profiles of novel natural products, it is hypothesized that this compound may possess either anti-inflammatory or anticancer activities.

  • Hypothesized Anti-inflammatory Action: The compound may modulate key inflammatory pathways such as NF-κB or MAPK, leading to a reduction in pro-inflammatory cytokines and mediators.[4]

  • Hypothesized Anticancer Action: The compound could potentially induce apoptosis, inhibit cell proliferation, or suppress angiogenesis in tumor models.[1][5]

The following protocols are designed to test these hypotheses.

Experimental Design: Anti-Inflammatory Activity

This section details an experimental plan to evaluate the anti-inflammatory potential of this compound using a carrageenan-induced paw edema model, a standard for acute inflammation studies.[6][7]

Animal Model
  • Species: Male/Female BALB/c mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Acclimatization: Minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

Experimental Groups & Dosing
GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle Control (e.g., 0.5% CMC)-Oral (p.o.)
2This compound10Oral (p.o.)
3This compound25Oral (p.o.)
4This compound50Oral (p.o.)
5Positive Control (e.g., Indomethacin)10Oral (p.o.)

Note: Doses are hypothetical and should be determined by prior in vitro cytotoxicity and in vivo maximum tolerated dose (MTD) studies.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Baseline Measurement: Measure the paw volume of the right hind paw of each mouse using a plethysmometer.

  • Compound Administration: Administer the respective treatments orally to each group as detailed in the table above.

  • Induction of Inflammation: One hour after treatment administration, inject 50 µL of 1% λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Euthanasia and Tissue Collection: At the end of the experiment (6 hours), euthanize the animals. Collect blood samples via cardiac puncture for cytokine analysis and harvest the inflamed paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity.

Data Presentation: Anti-Inflammatory Endpoints

Table 1: Paw Edema Inhibition

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 4h (± SEM)% Inhibition of Edema
Vehicle Control-Data0%
This compound10DataCalculated
This compound25DataCalculated
This compound50DataCalculated
Indomethacin10DataCalculated

Table 2: Serum Cytokine Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (± SEM)IL-6 (pg/mL) (± SEM)IL-1β (pg/mL) (± SEM)
Vehicle Control-DataDataData
This compound10DataDataData
This compound25DataDataData
This compound50DataDataData
Indomethacin10DataDataData

Visualization: Anti-Inflammatory Workflow & Signaling Pathway

anti_inflammatory_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize BALB/c Mice (7 days) B Randomize into 5 Treatment Groups A->B C Measure Baseline Paw Volume B->C D Administer Compound/Control (p.o.) C->D E Inject Carrageenan (Sub-plantar, 1h post-dose) D->E F Measure Paw Volume (1, 2, 4, 6 hours) E->F G Euthanasia & Tissue Collection (6 hours) F->G H Serum Cytokine Analysis (ELISA) G->H I Paw Histology & MPO Assay G->I

Figure 1: Workflow for Carrageenan-Induced Paw Edema Model.

nf_kb_pathway LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates transcription Compound This compound (Hypothesized) Compound->IKK inhibits? Compound->NFkB_nuc inhibits?

Figure 2: Hypothesized NF-κB Signaling Pathway Inhibition.

Experimental Design: Anticancer Activity

This section outlines an experimental plan to assess the anticancer efficacy of this compound using a xenograft mouse model.

Animal Model
  • Species: Athymic Nude Mice (NU/NU)

  • Age: 4-6 weeks

  • Sex: Female

  • Acclimatization: Minimum of 7 days in a specific pathogen-free (SPF) environment.

Cell Line & Tumor Implantation
  • Cell Line: A human cancer cell line responsive to the compound in vitro (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma).

  • Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture into the right flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

Experimental Groups & Dosing
GroupTreatmentDose (mg/kg)Route & Schedule
1Vehicle Control-i.p., daily
2This compound20i.p., daily
3This compound40i.p., daily
4Positive Control (e.g., Cisplatin)5i.p., every 3 days

Note: Doses and schedule are hypothetical and require preliminary MTD studies.

Experimental Protocol: Xenograft Model
  • Tumor Monitoring: Once tumors are established, randomize mice into treatment groups.

  • Treatment Administration: Administer treatments as per the defined schedule.

  • Measurements: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size (~1500 mm³).

  • Euthanasia and Tissue Collection: At the study endpoint, euthanize the animals. Excise tumors, weigh them, and process for histology (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Data Presentation: Anticancer Endpoints

Table 3: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Final Mean Tumor Volume (mm³) (± SEM)Final Mean Tumor Weight (g) (± SEM)% Tumor Growth Inhibition (TGI)
Vehicle Control-DataData0%
This compound20DataDataCalculated
This compound40DataDataCalculated
Cisplatin5DataDataCalculated

Table 4: Body Weight and Toxicity

Treatment GroupDose (mg/kg)Initial Mean Body Weight (g) (± SEM)Final Mean Body Weight (g) (± SEM)% Body Weight Change
Vehicle Control-DataDataCalculated
This compound20DataDataCalculated
This compound40DataDataCalculated
Cisplatin5DataDataCalculated

Visualization: Anticancer Workflow

anticancer_workflow cluster_prep Tumor Establishment cluster_exp Treatment & Monitoring cluster_analysis Endpoint Analysis A Implant Cancer Cells (Subcutaneous) B Monitor Tumor Growth (to ~100 mm³) A->B C Randomize Mice into 4 Treatment Groups B->C D Administer Compound/Control (e.g., daily i.p.) C->D E Measure Tumor Volume & Body Weight (2x/week) D->E 21-28 days F Euthanasia & Tumor Excision E->F G Tumor Weight Measurement F->G H Histology (H&E) F->H I Immunohistochemistry (Ki-67, Caspase-3) F->I

Figure 3: Workflow for a Xenograft Anticancer Model.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Efforts should be made to minimize animal suffering through the use of anesthesia and humane endpoints.

Conclusion

The protocols outlined in this document provide a robust starting point for the in vivo characterization of this compound. The choice between the anti-inflammatory and anticancer models should be dictated by preliminary in vitro screening data. Careful execution of these studies will be crucial in determining the therapeutic potential of this novel compound.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Ethyldeacetylorientalide is a natural product derivative with potential therapeutic applications. As with any novel compound intended for pharmacological use, a thorough assessment of its cytotoxic effects is a critical step in the drug development process. These application notes provide a detailed set of protocols to evaluate the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine the compound's impact on cell viability, proliferation, and the induction of apoptosis (programmed cell death), as well as its effects on cell cycle progression. The following protocols are designed to be robust and reproducible, providing a framework for the initial cytotoxicological profiling of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[2][3][4] The amount of formazan produced is proportional to the number of living cells.[5]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Data Presentation:

The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated.

Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Vehicle Control0100
This compoundX1
X2
X3
X4
Positive ControlY

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[7][8] Therefore, PI staining indicates late apoptotic or necrotic cells.

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with different concentrations of this compound for 24 or 48 hours, as determined from the MTT assay.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.[6]

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

Data Presentation:

The data is presented in a quadrant plot, and the percentage of cells in each quadrant is quantified.

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control0
This compoundIC50/2
IC50
2 x IC50

Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] Cytotoxic agents can cause cell cycle arrest at specific checkpoints. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[10][11]

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

  • Cell Fixation:

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry.

Data Presentation:

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control0
This compoundIC50/2
IC50
2 x IC50

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed Cells in Plates treatment Treat with this compound cell_culture->treatment mtt MTT Assay for Cell Viability treatment->mtt apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis cell_cycle PI Staining for Cell Cycle Analysis treatment->cell_cycle mtt_analysis Calculate IC50 mtt->mtt_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Distribution cell_cycle->cell_cycle_analysis conclusion Evaluate Cytotoxicity Profile mtt_analysis->conclusion apoptosis_analysis->conclusion cell_cycle_analysis->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_cell Target Cell compound This compound dna_damage DNA Damage compound->dna_damage Potential Target ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction compound->mito p53 p53 Activation dna_damage->p53 Activation ros->mito cyto_c Cytochrome c mito->cyto_c Release bax Bax p53->bax Upregulation cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest Induction casp9 Caspase-9 cyto_c->casp9 Activates bax->mito Promotes Permeabilization bcl2 Bcl-2 bcl2->mito Inhibits Permeabilization casp3 Caspase-3 (Executioner Caspase) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Leads to

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for the Chemical Probe "Probe-X"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific chemical probe "9-O-Ethyldeacetylorientalide" is not available in the public domain as of December 2025. The following application notes and protocols are provided as a detailed template for a hypothetical chemical probe, herein referred to as "Probe-X". This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to structure and present data for a novel chemical probe.

Application Notes for Probe-X

Introduction:

Probe-X is a potent and selective small molecule inhibitor of the hypothetical Protein Kinase Y (PKY). Chemical probes are essential tools for elucidating the biological functions of proteins and for validating them as potential therapeutic targets. This document provides detailed protocols and guidelines for utilizing Probe-X to investigate PKY signaling in cellular and biochemical assays. Proper use of this probe, in conjunction with a structurally similar but biologically inactive control compound (Control-X), will enable rigorous interrogation of PKY-dependent pathways.

Key Features of Probe-X:

  • Target: Protein Kinase Y (PKY)

  • Potency (IC50): See Table 1 for in vitro and cellular potency values.

  • Selectivity: High selectivity for PKY over other kinases (See Table 2 for selectivity profile).

  • Mechanism of Action: ATP-competitive inhibitor.

  • Negative Control: Control-X is available as a negative control for in-cell experiments.

Recommended Usage:

Probe-X is recommended for use in a variety of applications to study the biological roles of PKY, including:

  • Target Engagement and Validation: Confirming the interaction of Probe-X with PKY in cells.

  • Elucidation of Signaling Pathways: Identifying upstream regulators and downstream effectors of PKY.

  • Phenotypic Assays: Investigating the cellular consequences of PKY inhibition.

  • Early-Stage Drug Discovery: Validating PKY as a therapeutic target.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for Probe-X.

Table 1: Potency of Probe-X against Protein Kinase Y

Assay TypeDescriptionIC50 (nM)
Biochemical AssayIn vitro kinase assay with recombinant human PKY.5 ± 1.2
Cellular Target EngagementCellular thermal shift assay (CETSA) in HEK293 cells overexpressing PKY.50 ± 8.5
Cellular Functional AssayInhibition of PKY substrate phosphorylation in response to stimulus in U2OS cells.150 ± 25

Table 2: Kinase Selectivity Profile of Probe-X (1 µM screen)

Kinase FamilyKinase% Inhibition at 1 µM
CMGCPKY98%
CMGCCDK2<10%
AGCAKT1<5%
CAMKCAMK2A<5%
TKSRC<15%
Otherp38α<10%

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of Probe-X against recombinant PKY.

Materials:

  • Recombinant human PKY (e.g., from SignalChem)

  • Biotinylated peptide substrate for PKY

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Probe-X (serial dilutions in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of Probe-X in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of diluted Probe-X or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the PKY enzyme and the biotinylated peptide substrate to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equal to the Km for ATP).

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Probe-X relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement (CETSA)

Objective: To confirm that Probe-X engages with its target, PKY, in a cellular context.

Materials:

  • HEK293 cells overexpressing tagged PKY

  • Complete cell culture medium (DMEM, 10% FBS, 1% Pen/Strep)

  • Probe-X and Control-X

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibodies for Western blotting (anti-tag for PKY, loading control like GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Seed HEK293-PKY cells in 10 cm dishes and grow to ~80% confluency.

  • Treat cells with various concentrations of Probe-X, Control-X, or DMSO (vehicle) for 1 hour at 37°C.

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by 3 minutes at 4°C.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and analyze the amount of soluble PKY by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble PKY as a function of temperature for each treatment condition.

  • A shift in the melting curve to a higher temperature in the presence of Probe-X indicates target engagement.

Inhibition of Substrate Phosphorylation in Cells

Objective: To measure the cellular potency of Probe-X by quantifying the inhibition of the phosphorylation of a known PKY substrate.

Materials:

  • U2OS cells (or another cell line with a well-characterized PKY signaling pathway)

  • A known upstream activator of PKY (e.g., a growth factor or chemical stimulus)

  • Probe-X and Control-X

  • Serum-free medium

  • Lysis buffer for phosphoprotein analysis (e.g., RIPA buffer with phosphatase inhibitors)

  • Antibodies for Western blotting (anti-phospho-Substrate, anti-total-Substrate, anti-PKY, anti-GAPDH)

Procedure:

  • Seed U2OS cells in 6-well plates and grow to ~90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with a serial dilution of Probe-X, Control-X, or DMSO for 1-2 hours.

  • Stimulate the cells with the PKY activator for the appropriate time (e.g., 15-30 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Clarify the lysates by centrifugation.

  • Determine protein concentration (e.g., using a BCA assay).

  • Analyze the phosphorylation status of the PKY substrate by Western blotting using a phospho-specific antibody. Normalize to the total amount of the substrate and a loading control.

  • Quantify the band intensities and calculate the percent inhibition of substrate phosphorylation for each concentration of Probe-X.

  • Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Below are example diagrams generated using the DOT language to illustrate key concepts and workflows.

G cluster_pathway Hypothetical PKY Signaling Pathway Stimulus Upstream Activator Receptor Receptor Stimulus->Receptor PKY Protein Kinase Y (PKY) Receptor->PKY Substrate Downstream Substrate PKY->Substrate Phosphorylation Response Cellular Response Substrate->Response ProbeX Probe-X ProbeX->PKY Inhibition

Caption: Hypothetical signaling pathway illustrating the role of Protein Kinase Y (PKY) and the inhibitory action of Probe-X.

G cluster_workflow Experimental Workflow: Cellular Functional Assay Start Seed Cells Starve Serum Starve Start->Starve Treat Pre-treat with Probe-X / Control-X Starve->Treat Stimulate Stimulate with PKY Activator Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot for p-Substrate Lyse->WB Analyze Quantify and Calculate IC50 WB->Analyze

Application Notes and Protocols for the Formulation of 9-O-Ethyldeacetylorientalide for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-O-Ethyldeacetylorientalide is a sesquiterpenoid and a member of the guaianolide class of natural products. Sesquiterpene lactones are known for their diverse biological activities, but their progression into preclinical and clinical development is often hampered by their lipophilic nature and consequently poor aqueous solubility. These characteristics pose a significant challenge for achieving adequate bioavailability in animal studies. This document provides detailed application notes and protocols for the formulation of this compound for common routes of administration in animal research, including oral (PO), intravenous (IV), and intraperitoneal (IP) delivery. The protocols are designed to provide a rational starting point for formulation development, which should be further optimized based on the specific requirements of the planned animal studies. Many sesquiterpene lactones have been reported to exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, and this is a potential mechanism of action for this compound.[1][2][3][4][5][6][7]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The poor water solubility of related sesquiterpene lactones, such as dehydrocostus lactone and costunolide, suggests that this compound is likely to be practically insoluble in water.[8][9][10]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDehydrocostus lactone (related compound)Costunolide (related compound)
Chemical Class Sesquiterpenoid, GuaianolideSesquiterpene lactone, Guaianolide[9]Sesquiterpene lactone
Molecular Formula C₂₁H₂₆O₇C₁₅H₁₈O₂[9]C₁₅H₂₀O₂
Molecular Weight 390.43 g/mol 230.30 g/mol 232.32 g/mol
Appearance Oil--
Water Solubility Predicted to be very lowPractically insoluble (5.1 mg/L)[8][10]Poorly soluble (26.0 mg/L)[8][10]

Experimental Protocols

General Considerations
  • Purity of Compound: Ensure the purity of this compound is ≥98% for in vivo studies.

  • Vehicle Selection: The choice of vehicle is critical and depends on the route of administration, the required dose, and the toxicology of the excipients. It is recommended to conduct a small pilot study to assess the solubility and stability of this compound in the selected vehicle.

  • Dose Range: Based on in vivo studies of other sesquiterpene lactones, a starting dose range of 10-50 mg/kg for oral or intraperitoneal administration can be considered.[11] For intravenous administration, a lower dose range of 1-5 mg/kg is advisable. Acute toxicity studies of some sesquiterpene lactones have shown LD50 values ranging from approximately 3 mg/kg to over 200 mg/kg via intraperitoneal injection in mice, highlighting the importance of careful dose selection.[3]

  • Stability: The stability of the formulation should be assessed, especially if it is to be stored before use. Sesquiterpene lactones can be unstable in certain conditions, such as non-neutral pH and in the presence of alcohols over extended periods.[8][12][13] It is recommended to prepare formulations fresh before each experiment.

Formulation Workflow

The general workflow for preparing a formulation of this compound is depicted below.

G cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound dissolve Dissolve in a suitable primary solvent (e.g., DMSO) weigh->dissolve add_vehicle Add co-solvents/surfactants/ vehicle sequentially dissolve->add_vehicle mix Vortex/sonicate to ensure homogeneous mixture add_vehicle->mix visual Visually inspect for precipitation or phase separation mix->visual stability Conduct stability assessment (if storing) visual->stability administer Administer to animal model (PO, IP, or IV) stability->administer

Caption: General workflow for the formulation of this compound.
Protocol 1: Oral Gavage (PO) Formulation

This protocol is suitable for administering this compound as a solution or suspension.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Corn oil or Medium-Chain Triglyceride (MCT) oil

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure (for a 10 mg/mL formulation):

  • Preparation of Vehicle:

    • Option A (Aqueous-based): Prepare a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.

    • Option B (Lipid-based): Use 100% corn oil or MCT oil as the vehicle. A small amount of DMSO (e.g., 5-10%) can be used to initially dissolve the compound.

  • Formulation:

    • For Option A:

      • Weigh 10 mg of this compound into a sterile microcentrifuge tube.

      • Add 100 µL of DMSO and vortex until the compound is fully dissolved.

      • Add 400 µL of PEG300 and vortex thoroughly.

      • Add 500 µL of saline and vortex until a clear solution or a uniform suspension is formed. Gentle warming or sonication may aid dissolution.

    • For Option B:

      • Weigh 10 mg of this compound into a sterile microcentrifuge tube.

      • Add 50-100 µL of DMSO and vortex until the compound is dissolved.

      • Add corn oil or MCT oil to a final volume of 1 mL.

      • Vortex thoroughly to create a uniform solution or suspension.

Administration:

  • Administer the formulation to the animal using an appropriate size gavage needle. The volume to be administered will depend on the weight of the animal and the desired dose.

Protocol 2: Intraperitoneal (IP) Injection Formulation

This protocol aims to create a sterile, injectable solution.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure (for a 5 mg/mL formulation):

  • Vehicle Preparation: A common vehicle for IP injections is a mixture of DMSO, PEG300, and saline. A suggested ratio is 10% DMSO, 40% PEG300, and 50% saline.

  • Formulation:

    • Weigh 5 mg of this compound into a sterile, pyrogen-free microcentrifuge tube.

    • Add 100 µL of DMSO and vortex until completely dissolved.

    • Add 400 µL of PEG300 and vortex thoroughly.

    • Add 500 µL of sterile saline and vortex to mix.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

Administration:

  • Administer the sterile formulation to the animal via intraperitoneal injection using a sterile syringe and needle.

Protocol 3: Intravenous (IV) Injection Formulation

IV formulations have the most stringent requirements for sterility, clarity, and physiological compatibility.

Materials:

  • This compound

  • DMSO

  • Solutol HS 15 (or other suitable solubilizing agent)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure (for a 1 mg/mL formulation):

  • Vehicle Preparation: A common vehicle for IV administration of poorly soluble compounds involves a co-solvent and a solubilizing agent. A suggested vehicle is 5% DMSO, 10% Solutol HS 15, and 85% sterile saline.

  • Formulation:

    • Weigh 1 mg of this compound into a sterile, pyrogen-free vial.

    • Add 50 µL of DMSO and gently swirl until dissolved.

    • Add 100 µL of Solutol HS 15 and mix thoroughly.

    • Slowly add 850 µL of sterile saline while vortexing to avoid precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

Administration:

  • Administer the sterile formulation to the animal via intravenous injection (e.g., tail vein) at a slow and controlled rate.

Potential Signaling Pathway

Guaianolide sesquiterpene lactones have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4][5][6] This pathway is a central regulator of inflammation. A simplified representation of the canonical NF-κB signaling pathway and the potential point of inhibition by this compound is shown below.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS LPS->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Inhibited Complex NFkB_active NF-κB (p50/p65) NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, cytokines) NFkB_active_nuc->Inflammatory_Genes activates transcription Compound 9-O-Ethyldeacetyl- orientalide Compound->IKK inhibits

References

Application Notes and Protocols for High-Throughput Screening of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Ethyldeacetylorientalide is a derivative of orientalide, a class of iridoid compounds. Iridoids are known to possess a wide range of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and antitumor effects.[1][2] Given the established anti-inflammatory potential of many natural products, high-throughput screening (HTS) assays are crucial for efficiently evaluating the therapeutic potential of compounds like this compound.[3][4][] These assays enable the rapid screening of large compound libraries to identify "hit" molecules that modulate the activity of specific biological targets.[6]

This document provides detailed application notes and protocols for a series of proposed high-throughput screening assays to investigate the anti-inflammatory properties of this compound. The protocols are designed to be adaptable for HTS platforms and focus on key inflammatory pathways and mediators.

Potential Signaling Pathways of Interest

The anti-inflammatory activity of natural compounds can be mediated through various signaling pathways. For this compound, a primary focus should be on pathways that regulate the production of pro-inflammatory cytokines and enzymes. A key pathway to investigate is the NF-κB signaling cascade, which is a central regulator of inflammation.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates inhibited_complex IκB-p50/p65 (Inactive) IkappaB->inhibited_complex NF_kappaB_dimer p50/p65 NF_kappaB_dimer->inhibited_complex NF_kappaB_active p50/p65 (Active) NF_kappaB_dimer->NF_kappaB_active Translocates inhibited_complex->NF_kappaB_dimer IκB degradation DNA DNA NF_kappaB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces 9_O_Ethyldeacetylorientalide This compound 9_O_Ethyldeacetylorientalide->IKK_complex Potential Inhibition?

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

High-Throughput Screening Assays

The following are proposed HTS assays to evaluate the anti-inflammatory potential of this compound.

Cell-Based Assay for Pro-inflammatory Cytokine Production

This assay will quantify the inhibition of pro-inflammatory cytokine release from stimulated immune cells. A reporter cell line can be engineered to monitor the secretion of cytokines like Interleukin-1β (IL-1β).[7]

Experimental Workflow:

HTS_Workflow_Cytokine Cell_Seeding Seed reporter cells (e.g., THP-1 monocytes) Compound_Addition Add this compound (and controls) Cell_Seeding->Compound_Addition Stimulation Stimulate with LPS Compound_Addition->Stimulation Incubation Incubate (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Detection Quantify cytokine levels (e.g., ELISA, TR-FRET) Supernatant_Collection->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: Workflow for a cell-based high-throughput screening assay to measure cytokine inhibition.

Protocol: IL-1β Secretion Assay

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells into 384-well plates at a density of 5 x 10^4 cells/well and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to the final desired concentrations.

  • Compound Treatment: Remove the PMA-containing medium and add the compound dilutions to the cells. Include vehicle (DMSO) and positive (a known IL-1β inhibitor) controls.

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Collect the cell culture supernatant and quantify the amount of secreted IL-1β using a commercially available ELISA or TR-FRET assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Compound Concentration (µM)% Inhibition of IL-1β SecretionStandard Deviation
0.1
1
10
50
100
IC50 (µM)
Enzyme Inhibition Assays

These assays will determine the direct inhibitory effect of this compound on key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[6]

Protocol: COX-2 Inhibition Assay (Spectrophotometric)

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and the substrate arachidonic acid. Prepare a solution of the colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and varying concentrations of this compound. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and TMPD to each well.

  • Detection: Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Data Presentation:

Compound Concentration (µM)% Inhibition of COX-2 ActivityStandard Deviation
0.1
1
10
50
100
IC50 (µM)
Reporter Gene Assay for NF-κB Activity

This assay will measure the ability of this compound to inhibit the transcriptional activity of NF-κB in response to an inflammatory stimulus.

Protocol: NF-κB Reporter Assay

  • Cell Line: Use a stable cell line (e.g., HEK293) co-transfected with a plasmid containing the NF-κB response element upstream of a reporter gene (e.g., luciferase) and a constitutively expressed internal control reporter (e.g., Renilla luciferase).

  • Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Detection: Lyse the cells and measure the luciferase and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% Inhibition of NF-κB ActivityStandard Deviation
0.1
1
10
50
100
IC50 (µM)

Conclusion

The proposed high-throughput screening assays provide a robust framework for evaluating the anti-inflammatory potential of this compound. By investigating its effects on cytokine production, key inflammatory enzymes, and the NF-κB signaling pathway, researchers can gain valuable insights into its mechanism of action and potential as a novel anti-inflammatory agent. These HTS approaches are essential for the efficient identification and characterization of bioactive lead compounds from natural product libraries.[3][4]

References

Application Notes and Protocols for the Post-Synthesis Purification of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of 9-O-Ethyldeacetylorientalide following its chemical synthesis. The methodologies described are based on established techniques for the purification of natural product derivatives and are intended to guide researchers in obtaining a high-purity final product suitable for further analysis and development.

Introduction

This compound is a semi-synthetic derivative of orientalide, a natural product of interest for its potential biological activities. Post-synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, reagents, and various byproducts. Effective purification is therefore a critical step to isolate this compound in high purity. This document outlines a multi-step purification strategy, primarily employing liquid-liquid extraction and column chromatography techniques. The selection of the appropriate technique or combination of techniques will depend on the scale of the synthesis and the impurity profile of the crude product.

General Purification Strategy

A general workflow for the purification of this compound involves an initial extraction to remove highly polar and non-polar impurities, followed by one or more chromatographic steps to resolve the target compound from closely related impurities.

Purification_Workflow A Crude Synthetic Mixture B Liquid-Liquid Extraction (e.g., Ethyl Acetate (B1210297)/Water) A->B C Organic Phase (Enriched with Product) B->C D Aqueous Phase (Polar Impurities) B->D E Solvent Evaporation C->E F Crude Product Concentrate E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection & Analysis (TLC) G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Purified this compound J->K L Optional: Preparative HPLC or Crystallization K->L For >99% Purity

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Initial Purification by Liquid-Liquid Extraction

This protocol is designed to partition the crude reaction mixture between an organic solvent and water, thereby removing water-soluble impurities.[1][2][3]

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture if necessary, and remove any volatile organic solvents used in the synthesis by rotary evaporation.

  • Redissolve the crude residue in a suitable volume of ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic layer (top) contains the product, while the aqueous layer (bottom) contains polar impurities.

  • Drain the lower aqueous layer and discard.

  • Wash the organic layer sequentially with an equal volume of deionized water and then an equal volume of brine. This removes residual water-soluble impurities and helps to break any emulsions.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, enriched product.

Protocol 2: Purification by Flash Column Chromatography

This is a rapid and efficient method for purifying gram to multi-gram quantities of the product.[1]

Materials:

  • Crude product from Protocol 1

  • Silica (B1680970) gel (60 Å, 40-63 µm particle size)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column for chromatography

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization reagents (e.g., UV lamp, potassium permanganate (B83412) stain)

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase (eluent) system using TLC. The ideal solvent system should provide a good separation between the desired product (Rf value of ~0.3-0.4) and its major impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by co-evaporation, and then load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions of a suitable volume in test tubes or other appropriate containers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Protocol 3: High-Resolution Purification by Preparative HPLC

For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][3][4][5]

Materials:

  • Partially purified this compound from Protocol 2

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Preparative HPLC system with a suitable column (e.g., C18 reversed-phase)

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from any remaining impurities. This typically involves screening different mobile phases and gradients on an analytical C18 column.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and run the preparative HPLC method.

  • Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to the peak of the pure product.

  • Product Recovery: Combine the pure fractions and remove the organic solvent by rotary evaporation. If the mobile phase contains water, the product may need to be extracted into an organic solvent or lyophilized to remove the water.

Data Presentation

The following tables summarize hypothetical but representative data for the purification of this compound starting from a 5.0 g crude sample.

Table 1: Summary of Purification Steps and Yields

Purification StepStarting Mass (g)Final Mass (g)Step Yield (%)Overall Yield (%)Purity (%)
Crude Product5.05.0-100~60
Liquid-Liquid Extraction5.04.28484~75
Flash Chromatography4.23.17462~95
Preparative HPLC3.12.89056>99

Table 2: Comparison of Chromatographic Conditions

ParameterFlash Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 Silica (5-10 µm)
Mobile Phase Hexanes:Ethyl Acetate GradientAcetonitrile:Water Gradient
Typical Loading 1-10 g50-500 mg
Resolution ModerateHigh
Solvent Consumption HighModerate
Time 1-3 hours30-60 minutes per run

Visualization of Key Processes

LLE_Process cluster_0 Separatory Funnel A 1. Add Crude Product in Ethyl Acetate B 2. Add Water A->B C 3. Shake and Vent B->C D 4. Allow Layers to Separate C->D E Organic Layer (Top) (Product + Non-polar impurities) D->E F Aqueous Layer (Bottom) (Polar impurities) D->F H 6. Collect Organic Layer E->H G 5. Drain Aqueous Layer F->G

Figure 2: Liquid-liquid extraction workflow.

Column_Chromatography cluster_1 Column Chromatography Process A 1. Pack Column with Silica Gel B 2. Load Sample A->B C 3. Elute with Solvent Gradient (Increasing Polarity) B->C D Separation on Column (Less polar compounds elute first) C->D E 4. Collect Fractions D->E F 5. Analyze Fractions by TLC E->F G 6. Combine Pure Fractions F->G

Figure 3: Flash column chromatography workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 9-O-Ethyldeacetylorientalide. The synthesis is presented as a two-step process: (1) selective deacetylation of a suitable precursor, followed by (2) ethylation of the 9-hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common strategy involves a two-step process. First, selective deacetylation of a precursor like Orientalide at the C9 position to yield a 9-hydroxy intermediate. This is followed by a Williamson ether synthesis, where the 9-hydroxy group is deprotonated with a base to form an alkoxide, which then reacts with an ethylating agent (like ethyl iodide or ethyl bromide) to form the desired 9-O-ethyl ether.

Q2: My ethylation reaction is not working. I am recovering my 9-hydroxy starting material. What are the likely causes?

A2: Recovering the starting alcohol suggests that the reaction conditions are insufficient to drive the reaction forward. Key factors to investigate include:

  • Incomplete Alkoxide Formation: The base used may not be strong enough to fully deprotonate the 9-hydroxyl group. Alcohols typically have a pKa of 16-18, so a base that is significantly stronger is required for complete deprotonation.[1] Ensure you are using a strong base like sodium hydride (NaH) under strictly anhydrous (water-free) conditions, as any moisture will consume the base.[2]

  • Low Reaction Temperature: While lower temperatures can help minimize side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier for the reaction.[2] Consider gently warming the reaction mixture. Typical Williamson ether syntheses are conducted between 50-100°C.[2]

  • Unreactive Ethylating Agent: While less likely with common agents like ethyl iodide, ensure your reagent has not degraded. Iodides are excellent leaving groups, making them highly reactive.[2]

Q3: My reaction is producing significant byproducts and the yield of the desired ether is low. What is going wrong?

A3: The primary competing reaction in Williamson ether synthesis, especially with sterically hindered alcohols, is the E2 (elimination) reaction, which produces an alkene byproduct instead of an ether.[3] Tertiary alkyl halides fail completely, and with secondary systems, a mixture of ether and alkene is often obtained.[3] To favor the desired SN2 (substitution) reaction:

  • Use a Less Hindered Alkyl Halide: For ethylation, this is not a variable. However, be mindful of the substrate's steric hindrance.

  • Control the Temperature: Higher temperatures tend to favor the elimination pathway. Start at a lower temperature and slowly increase it if the reaction does not proceed.[2]

  • Choice of Base: While a strong base is needed, very bulky bases can sometimes favor elimination. However, for forming the alkoxide from the alcohol, a standard strong base like NaH is appropriate.

Q4: What purification methods are suitable for this compound?

A4: Natural product derivatives like orientalides can be polar. Purification typically involves chromatographic techniques.

  • Column Chromatography: Silica gel is a standard choice. For polar compounds, a polar-modified stationary phase or reverse-phase chromatography (e.g., C18) might be necessary for effective separation.[4]

  • Size-Exclusion Chromatography: Techniques using gels like Sephadex LH-20 are effective for purifying flavonoids and other natural products, separating them based on size and polarity.[5][6]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for the preparative isolation and purification of natural product derivatives.[6]

Troubleshooting Guides

Guide 1: Low Yield in Ethylation Step

This guide helps diagnose and resolve common issues leading to poor yields in the Williamson ether synthesis step.

Troubleshooting Workflow for Low Ethylation Yield

G start Low Yield of This compound check_sm Analysis of Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Problem: Incomplete Reaction (High % of Starting Material) check_sm->sm_present Starting Material is major component byproducts Problem: Side Reactions (Significant Byproducts Observed) check_sm->byproducts Byproduct(s) are major component complex Problem: Complex Mixture (Degradation or Multiple Products) check_sm->complex Complex mixture, no clear major product sol_sm1 Solution 1: Inadequate Deprotonation - Use stronger base (e.g., NaH) - Ensure strictly anhydrous conditions sm_present->sol_sm1 sol_sm2 Solution 2: Insufficient Reactivity - Increase reaction temperature moderately - Increase reaction time - Use a more reactive electrophile (EtI > EtBr) sm_present->sol_sm2 sol_byprod1 Solution: E2 Elimination is Dominant - Lower reaction temperature - Consider a milder base if possible (post-alkoxide formation) - Use a solvent that favors SN2 (e.g., DMF, DMSO) byproducts->sol_byprod1 sol_complex Solution: Substrate Degradation - Lower reaction temperature - Use less harsh base or conditions - Reduce reaction time complex->sol_complex G Start Orientalide Precursor Step1 Step 1: Selective Deacetylation Start->Step1 Intermediate 9-Hydroxy Intermediate Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis (Ethylation) Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification (e.g., Chromatography) Crude->Purify Product This compound Purify->Product G cluster_0 Williamson Ether Synthesis (SN2 Mechanism) cluster_1 R_O_H R-OH (9-Hydroxy Intermediate) Base + Base (e.g., NaH) R_O_H->Base R_O_minus R-O⁻ (Alkoxide) Base->R_O_minus - H⁺ R_O_minus->attack Nucleophilic Attack Product R-O-CH₂CH₃ (Ether Product) attack->Product Inversion of Stereochemistry Leaving_Group + I⁻ (Iodide) attack->Leaving_Group Leaving Group Departs Et_I CH₃CH₂-I (Ethyl Iodide) Et_I->attack

References

overcoming solubility issues with 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-O-Ethyldeacetylorientalide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its limited solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpenoid natural product. Its chemical formula is C21H26O7, with a molecular weight of 390.43 g/mol .[][2] Due to its complex structure, it is characterized by poor aqueous solubility, which can present challenges in experimental settings.

Q2: In which common laboratory solvents is this compound soluble?

While specific solubility data for this compound is not extensively published, based on its chemical structure, it is predicted to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727).[3][4] Its solubility in aqueous buffers is expected to be very low. We recommend performing initial solubility tests to determine the optimal solvent for your specific application.

Q3: What are the initial recommended steps for dissolving this compound for in vitro assays?

For in vitro cell-based assays, it is common practice to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough (typically <0.5%) to not affect cell viability or experimental outcomes.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address solubility challenges with this compound in your experiments.

Issue 1: Precipitation of the compound upon dilution of the stock solution in aqueous media.

Cause: The aqueous buffer is an anti-solvent for the compound, causing it to crash out of the solution when the concentration of the organic co-solvent is reduced.

Solutions:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable co-solvent (e.g., DMSO, ethanol) concentration for your experimental system. Prepare working solutions by diluting the stock solution such that the final co-solvent concentration remains below this limit.

  • Utilize Solubilizing Excipients: Incorporate pharmaceutically acceptable solubilizing agents into your formulation. These can include surfactants, cyclodextrins, or polymers.[5][6][7]

  • Employ a pH Modification Strategy: If the compound has ionizable groups, adjusting the pH of the aqueous medium can significantly enhance its solubility. This requires determining the pKa of the compound.

  • Prepare a Lipid-Based Formulation: For in vivo studies, consider formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).[6][8]

Issue 2: Inconsistent results or low potency observed in biological assays.

Cause: Poor solubility can lead to an inaccurate concentration of the compound in the assay medium, resulting in underestimation of its biological activity. The compound may also be precipitating over the course of the experiment.

Solutions:

  • Verify Solubilization: Before conducting the assay, visually inspect the final working solution for any signs of precipitation. For a more rigorous check, centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size.[9][10] Techniques such as micronization or nanosizing can be explored to create a nanosuspension.[9][11]

  • Prepare a Solid Dispersion: A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[5][9][11] This can significantly improve the dissolution rate and apparent solubility.[9]

Experimental Protocols

Protocol 1: Screening for Optimal Solubilization Strategy

This protocol outlines a systematic approach to identify an effective solubilization method for this compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Surfactants: Tween® 80, Cremophor® EL

  • Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a series of aqueous buffer solutions containing different solubilizing agents at various concentrations (see table below for examples).

  • Add a small aliquot of the DMSO stock solution to each of the prepared buffer solutions to achieve a target final concentration (e.g., 10 µg/mL).

  • Vortex each solution vigorously for 1 minute.

  • Allow the solutions to equilibrate at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant by HPLC-UV.

Data Presentation:

Formulation IDSolubilizing AgentAgent Concentration (%)Visual Observation (1 hr)Supernatant Concentration (µg/mL)
F1None (Control)0Precipitation< 1
F2DMSO1Clear Solution10
F3Ethanol1Clear Solution9.8
F4PEG 4005Clear Solution10
F5Tween® 801Clear Solution10
F6Cremophor® EL1Clear Solution10
F7HP-β-CD5Clear Solution10
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the dissolution of this compound.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Volatile organic solvent (e.g., Methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 drug to polymer).

  • Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the methanol using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be scraped from the flask and stored in a desiccator. The dissolution rate of this formulation can then be compared to the pure drug.

Visualizations

Signaling Pathway Diagram

While the precise mechanism of action for this compound is a subject of ongoing research, many natural products with anti-inflammatory or anti-cancer properties are known to modulate key cellular signaling pathways. The diagram below illustrates a hypothetical inhibitory effect on the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Compound This compound Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for addressing solubility issues during preclinical development.

Solubility_Workflow Start Start: Poorly Soluble This compound SolubilityScreen Solubility Screening (Co-solvents, Surfactants, Cyclodextrins) Start->SolubilityScreen IsSoluble Is Solubility Sufficient for In Vitro Assays? SolubilityScreen->IsSoluble ProceedInVitro Proceed with In Vitro Assays IsSoluble->ProceedInVitro Yes AdvancedFormulation Advanced Formulation Strategies IsSoluble->AdvancedFormulation No Micronization Particle Size Reduction (Micronization/Nanosizing) AdvancedFormulation->Micronization SolidDispersion Solid Dispersion AdvancedFormulation->SolidDispersion LipidFormulation Lipid-Based Formulation (e.g., SEDDS) AdvancedFormulation->LipidFormulation ProceedInVivo Proceed with In Vivo Studies Micronization->ProceedInVivo SolidDispersion->ProceedInVivo LipidFormulation->ProceedInVivo

Caption: Workflow for addressing solubility challenges.

References

troubleshooting 9-O-Ethyldeacetylorientalide instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability with 9-O-Ethyldeacetylorientalide in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is losing activity over a short period. What are the potential causes?

Instability of this compound in solution is likely due to its chemical structure. As a sesquiterpene lactone, it contains functional groups that are susceptible to degradation under common experimental conditions. The primary causes of instability include:

  • Hydrolysis of Ester and Lactone Groups: The presence of ester and a lactone ring in the core structure makes the molecule prone to hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the cleavage of these functional groups and a loss of biological activity.[1][2]

  • pH Sensitivity: Sesquiterpene lactones have been shown to be unstable at neutral to basic pH (pH 7.4 and above).[3][4] It is possible that this compound degrades under these conditions.

  • Temperature Sensitivity: Elevated temperatures can accelerate the rate of degradation.[3][4][5][6] Storing solutions at room temperature or higher for extended periods may lead to significant compound loss.

  • Enzymatic Degradation: If working with cell cultures or biological matrices, esterases and other enzymes may contribute to the hydrolysis of the ester groups.

Q2: What are the recommended storage conditions for this compound solutions?

To minimize degradation, it is crucial to store this compound solutions under appropriate conditions. While specific stability data for this compound is not available, the following general recommendations for unstable ester-containing compounds and sesquiterpene lactones should be followed:

  • Solvent Selection: Use anhydrous, aprotic solvents such as DMSO or ethanol (B145695) for stock solutions. Avoid aqueous solutions for long-term storage.

  • pH Control: If aqueous buffers are necessary for experiments, prepare fresh solutions and use a slightly acidic pH (e.g., pH 5.5-6.5) if compatible with your assay.[3][4]

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them immediately after preparation. Minimize exposure to room temperature.

  • Light and Air: Protect solutions from light and exposure to air to prevent potential photo-oxidation or other degradation pathways. Use amber vials and consider purging with an inert gas like argon or nitrogen.

  • Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]

Troubleshooting Guides

Guide 1: Investigating Compound Instability

If you suspect that this compound is degrading in your experiments, a systematic investigation can help identify the cause.

Experimental Protocol: Stability Assessment

Objective: To determine the stability of this compound under various experimental conditions.

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the solvents and buffers relevant to your experiment (e.g., DMSO, ethanol, phosphate-buffered saline at different pH values).

  • Incubation: Aliquot the solutions into separate vials and incubate them under different conditions (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, quench any potential reaction (e.g., by acidification or freezing) and analyze the samples using a suitable analytical method to quantify the remaining amount of this compound and detect any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the rate of degradation.

Data Presentation: Example Stability Data

The following table illustrates how to present the data from a stability study.

ConditionTime (hours)This compound Concentration (µM)% Remaining
DMSO at -20°C 0100.0100
2499.899.8
4899.599.5
PBS (pH 7.4) at 37°C 0100.0100
275.275.2
455.855.8
831.131.1
MES Buffer (pH 6.0) at 37°C 0100.0100
295.395.3
490.790.7
882.482.4

Guide 2: Analytical Methods for Monitoring Stability

Several analytical techniques can be employed to monitor the stability of this compound and characterize its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the parent compound and separating it from degradation products. A stability-indicating HPLC method should be developed where the parent peak is well-resolved from any new peaks that appear over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both quantifying the parent compound and identifying the mass of degradation products.[5][8][9] This information is critical for elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, helping to confirm the mechanism of instability (e.g., hydrolysis of a specific ester).[3][4][9]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the instability of this compound.

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion cluster_4 Solution Implementation start Inconsistent Experimental Results or Loss of Activity hypothesis Hypothesize Compound Instability (Hydrolysis, Temperature, pH) start->hypothesis protocol Design Stability Study (Vary Solvent, pH, Temperature, Time) hypothesis->protocol analysis Analyze Samples (HPLC, LC-MS) protocol->analysis data_analysis Quantify Degradation Rate analysis->data_analysis conclusion Identify Conditions Causing Instability data_analysis->conclusion optimize Optimize Storage & Experimental Conditions (Lower Temperature, Adjust pH, Use Fresh Solutions) conclusion->optimize retest Re-run Experiment with Optimized Conditions optimize->retest G A This compound (Intact Molecule) B Product 1 (Hydrolysis of Ethyl Ester) A->B + H2O (Acid/Base) C Product 2 (Hydrolysis of Lactone Ring) A->C + H2O (Acid/Base) D Further Degradation Products B->D C->D

References

Technical Support Center: Optimizing HPLC Separation of 9-O-Ethyldeacetylorientalide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 9-O-Ethyldeacetylorientalide Isomers

Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of this compound and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation. Due to the limited availability of published methods specifically for this compound isomers, the following guidance is based on established principles for the separation of structurally similar compounds and general HPLC troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of closely related isomers in a question-and-answer format.

Q1: I am observing poor resolution or complete co-elution of my this compound isomers. What are the initial steps to improve separation?

A1: Poor resolution is the most common challenge when separating isomers due to their similar physicochemical properties. Here are the primary parameters to investigate:

  • Optimize Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

    • Solvent Strength: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase retention times and provide more opportunity for the isomers to interact differently with the stationary phase.

    • Solvent Type: If you are using acetonitrile, try switching to methanol (B129727), or vice-versa. The different solvent properties can alter selectivity and improve separation.

    • Mobile Phase Additives: The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1% v/v), can significantly improve peak shape and influence selectivity, especially if the isomers have ionizable groups.

  • Adjust the Gradient Slope: If using a gradient method, a shallower gradient (a slower increase in the organic solvent concentration over a longer time) is often necessary to resolve closely eluting compounds.

  • Evaluate Column Chemistry: Not all C18 columns offer the same selectivity. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can provide alternative separation mechanisms through π-π or dipole-dipole interactions.

Q2: My isomer peaks are showing significant tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors. Here are some common causes and their solutions:

  • Secondary Interactions: Unwanted interactions between the analytes and active sites on the silica (B1680970) backbone of the stationary phase (silanols) can cause tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid or TFA to the mobile phase to suppress the ionization of silanols. Ensure your mobile phase pH is appropriate for your analytes.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Q3: I am experiencing inconsistent retention times from one injection to the next. What could be the cause?

A3: Fluctuating retention times can compromise the reliability of your analytical method. The most common causes include:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily, keep the solvent reservoirs capped, and ensure proper mixing if you are using an online mixing system.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Issues: Inconsistent flow rates due to air bubbles in the pump or worn pump seals can lead to variable retention times.

    • Solution: Degas the mobile phase and purge the pump. If the problem continues, check for leaks and consider replacing the pump seals.

Experimental Protocols

The following is a generalized experimental protocol that can serve as a starting point for developing a robust HPLC method for the separation of this compound isomers.

Protocol 1: Reversed-Phase HPLC Method Development

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • If resolution is insufficient, consider a column with a different selectivity (e.g., Phenyl-Hexyl, PFP, or a C18 with a high carbon load).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water + 0.1% (v/v) Formic Acid.

    • Mobile Phase B: HPLC-grade acetonitrile + 0.1% (v/v) Formic Acid.

    • Filter and degas both mobile phases before use.

  • Initial Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the optimal wavelength by running a UV scan of your compound. If unknown, start with 254 nm.

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 20% B

      • 2-22 min: 20% to 50% B (linear gradient)

      • 22-25 min: 50% to 95% B (column wash)

      • 25-27 min: 95% B

      • 27-27.1 min: 95% to 20% B (return to initial conditions)

      • 27.1-35 min: 20% B (re-equilibration)

  • Optimization Strategy:

    • Based on the initial chromatogram, adjust the gradient slope. If the isomers elute very close together, create a shallower gradient around the elution time.

    • Systematically evaluate the effect of column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) on resolution.

    • If necessary, switch the organic modifier from acetonitrile to methanol and re-optimize the gradient.

Data Presentation

The following tables present hypothetical data to illustrate the effects of different chromatographic parameters on the separation of two isomers, "Isomer A" and "Isomer B".

Table 1: Effect of Mobile Phase Composition on Isomer Separation

Organic SolventGradient Slope (%B/min)Isomer A Retention Time (min)Isomer B Retention Time (min)Resolution (Rs)
Acetonitrile2.015.215.61.3
Acetonitrile1.018.519.11.8
Methanol2.014.815.11.1
Methanol1.017.918.31.4

Table 2: Effect of Column Temperature on Isomer Separation (Acetonitrile, 1.0% B/min)

Temperature (°C)Isomer A Retention Time (min)Isomer B Retention Time (min)Resolution (Rs)Peak Asymmetry (As) - Isomer B
2519.119.81.91.4
3018.519.11.81.2
3517.918.41.61.1
4017.217.61.51.0

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in optimizing HPLC separation.

HPLCMethodDevelopment start_end start_end process process decision decision data data A Start: Define Separation Goal (Baseline Resolution of Isomers) B Select Initial Conditions (C18 Column, ACN/Water Gradient) A->B C Perform Initial Run B->C D Collect and Analyze Data (Retention Time, Resolution) C->D E Resolution > 1.5? D->E G Resolution > 1.5? D->G I Resolution > 1.5? D->I K Resolution > 1.5? D->K F Optimize Gradient Slope (Shallower Gradient) E->F No M Method Optimized E->M Yes F->D H Optimize Temperature G->H No G->M Yes H->D J Change Mobile Phase (e.g., Methanol) I->J No I->M Yes J->D L Change Column (e.g., Phenyl-Hexyl, PFP) K->L No K->M Yes L->B N Method Validation M->N

Caption: Workflow for HPLC Method Development for Isomer Separation.

HPLCTroubleshooting problem problem decision decision solution solution start Poor Peak Shape (Tailing) check_overload Column Overload? start->check_overload sol_overload Reduce Injection Volume or Sample Concentration check_overload->sol_overload Yes check_ph Mobile Phase pH Incorrect? check_overload->check_ph No sol_ph Add 0.1% Formic Acid or Adjust pH check_ph->sol_ph Yes check_column Column Contaminated or Old? check_ph->check_column No sol_column Flush with Strong Solvent or Replace Column check_column->sol_column Yes check_temp Temperature Too High? check_column->check_temp No sol_temp Optimize Temperature (Try Lower Temp) check_temp->sol_temp Yes

Caption: Troubleshooting Decision Tree for Peak Tailing in HPLC.

Technical Support Center: Reducing Off-Target Effects of 9-O-Ethyldeacetylorientalide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-O-Ethyldeacetylorientalide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during in-vitro and in-vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators of potential off-target effects include:

  • Inconsistent results when using a structurally different inhibitor for the same target.[1]

  • Discrepancies with genetic validation methods (e.g., CRISPR/Cas9 or siRNA knockdown of the target protein).[1][2]

  • High cellular toxicity at concentrations close to the effective dose.[2]

  • Variable results across different cell lines that cannot be explained by the expression levels of the intended target.[2]

Q3: What general strategies can I employ to minimize off-target effects of this compound?

To proactively reduce the likelihood of off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect.[2][3]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control.[2] This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Orthogonal Validation: Confirm your findings using alternative methods, such as employing a structurally different inhibitor for the same target or using genetic approaches like siRNA or CRISPR/Cas9 to validate the on-target phenotype.[1][2]

Troubleshooting Guide

If you suspect that this compound is producing off-target effects, this guide provides a systematic approach to investigate and mitigate the issue.

Experimental Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Advanced Investigation cluster_3 Conclusion A Inconsistent or Unexpected Phenotype Observed B Dose-Response Curve A->B Step 1 C Confirm with Structurally Different Inhibitor B->C Step 2a D Genetic Knockdown/Out (siRNA, CRISPR) B->D Step 2b E Cellular Thermal Shift Assay (CETSA) C->E If discrepancy continues D->E If discrepancy continues F Broad Kinase Panel or Proteome-wide Profiling E->F Directly assess target engagement G Phenotype is On-Target F->G If on-target engagement correlates with phenotype H Phenotype is Off-Target F->H If off-target engagement correlates with phenotype

Caption: A troubleshooting workflow for investigating suspected off-target effects.

Key Experimental Protocols

Protocol 1: Dose-Response Experiment for Cellular Viability

Objective: To determine the minimum effective concentration of this compound and identify the concentration at which cellular toxicity occurs.[1]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as MTT or a commercial ATP-based assay, to measure the percentage of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) and the toxic concentration range.

Concentration% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle (DMSO)100%100%100%
0.1 µM98%95%92%
1 µM95%88%80%
10 µM70%55%40%
100 µM20%10%5%

Table 1: Example data from a cell viability dose-response experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the engagement of this compound with its intended target in intact cells.[2]

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle or this compound at a desired concentration.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[1]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (Inhibitor)
37100%100%
4595%98%
5080%92%
5550%85%
6020%60%
655%30%

Table 2: Example CETSA data showing a thermal shift upon inhibitor binding.

Protocol 3: Kinase Profiling

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase profiling service.

  • Assay Performance: The service will typically perform in-vitro activity assays against a broad panel of recombinant kinases at one or more concentrations of your compound.

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Significant inhibition of kinases other than the intended target indicates potential off-target activity.

Kinase% Inhibition at 1 µM% Inhibition at 10 µM
Target Kinase A 95% 99%
Off-Target Kinase B15%45%
Off-Target Kinase C5%20%
Off-Target Kinase D60%85%

Table 3: Example kinase profiling data identifying a potential off-target.

Signaling Pathway Considerations

When working with inhibitors, it is crucial to understand the broader signaling context. Off-target effects can arise from interactions with proteins in parallel or downstream pathways.

G A Upstream Signal B Target Kinase A->B E Off-Target Kinase A->E C Downstream Effector 1 B->C D Cellular Response 1 (On-Target) C->D F Downstream Effector 2 E->F G Cellular Response 2 (Off-Target) F->G Inhibitor This compound Inhibitor->B Inhibitor->E

Caption: Potential on-target and off-target signaling pathways for an inhibitor.

References

Technical Support Center: 9-O-Ethyldeacetylorientalide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of 9-O-Ethyldeacetylorientalide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound from Orientalide?

A1: The synthesis typically involves a two-step process: selective deacetylation of the acetyl group at the C9 position of Orientalide, followed by a selective ethylation of the resulting hydroxyl group. Careful selection of reagents and reaction conditions is critical to avoid unwanted side reactions with other functional groups present in the molecule.[1]

Q2: What are the primary challenges in scaling up the synthesis of this compound?

A2: Key challenges include:

  • Selective Deacetylation: Achieving selective removal of the acetyl group at C9 without affecting other ester functionalities.

  • Selective Ethylation: Ensuring the ethyl group is introduced specifically at the C9 hydroxyl group, as other hydroxyl groups are present.[2]

  • Purification: Separating the desired product from unreacted starting material, di-ethylated byproducts, and other impurities can be complex.[3][4][5]

  • Stability: The complex structure of Orientalide and its derivatives may be sensitive to harsh reaction conditions, leading to degradation.

  • Reagent Cost and Availability: Sourcing large quantities of high-purity starting materials and reagents can be a logistical and financial challenge.[6]

Q3: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity.

Troubleshooting Guides

Problem 1: Low Yield of Deacetylation
Possible Cause Suggested Solution
Incomplete reaction.Increase reaction time and/or temperature. Monitor progress by TLC/HPLC.
Degradation of starting material.Use milder deacetylation conditions (e.g., enzymatic deacetylation or milder basic conditions).[7][8]
Suboptimal reagent.Screen different deacetylation agents (e.g., K₂CO₃/MeOH, NaOMe/MeOH, or specific enzymes).
Problem 2: Non-selective Ethylation (Multiple Ethyl Groups Added)
Possible Cause Suggested Solution
Strong ethylating agent.Use a less reactive ethylating agent (e.g., ethyl iodide with a mild base instead of diethyl sulfate).
Excess of ethylating agent.Use a stoichiometric amount of the ethylating agent and add it portion-wise to the reaction mixture.
Inappropriate base.Employ a non-nucleophilic, sterically hindered base to minimize side reactions.
Problem 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Co-elution of product and impurities. | Optimize the chromatographic conditions (e.g., change the solvent system, gradient, or stationary phase).[9] | | Product instability on silica (B1680970) gel. | Use a different stationary phase like alumina (B75360) or a bonded-phase silica. Consider alternative purification methods like preparative HPLC or crystallization.[3] | | Presence of closely related byproducts. | Employ high-resolution chromatographic techniques. If byproducts are isomers, consider crystallization to isolate the desired product. |

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Selective Deacetylation of Orientalide
  • Dissolution: Dissolve Orientalide (1 equivalent) in anhydrous methanol.

  • Reaction Initiation: Add potassium carbonate (0.5 equivalents) to the solution.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 ethyl acetate:hexane solvent system).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Ethylation of 9-O-deacetylorientalide
  • Dissolution: Dissolve the purified 9-O-deacetylorientalide (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile).

  • Base Addition: Add a mild, non-nucleophilic base (e.g., silver(I) oxide or potassium carbonate) (1.2 equivalents).

  • Ethylation: Add ethyl iodide (1.1 equivalents) dropwise to the mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC/HPLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product using column chromatography or preparative HPLC.

Quantitative Data Summary

The following table presents hypothetical data for a typical lab-scale synthesis to illustrate potential outcomes.

Step Parameter Value
Deacetylation Starting Material (Orientalide)1.0 g
Product (9-O-deacetylorientalide)0.85 g
Yield91%
Purity (by HPLC)95%
Ethylation Starting Material (9-O-deacetylorientalide)0.80 g
Product (this compound)0.68 g
Yield80%
Purity (by HPLC)98%

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis start Orientalide deacetylation Selective Deacetylation (K2CO3, MeOH) start->deacetylation intermediate 9-O-deacetylorientalide deacetylation->intermediate ethylation Selective Ethylation (EtI, Ag2O) intermediate->ethylation product This compound ethylation->product purification Column Chromatography / Prep. HPLC product->purification analysis Characterization (HPLC, MS, NMR) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_pathway cluster_deacetylation Deacetylation Issues cluster_ethylation Ethylation Issues cluster_purification Purification Issues start Low Product Yield d_incomplete Incomplete Reaction start->d_incomplete Check Deacetylation e_nonselective Non-selective Ethylation start->e_nonselective Check Ethylation p_coelution Co-elution of Impurities start->p_coelution Check Purification d_degradation Starting Material Degradation d_incomplete->d_degradation e_low_conversion Low Conversion e_nonselective->e_low_conversion p_instability Product Instability p_coelution->p_instability

References

minimizing degradation of 9-O-Ethyldeacetylorientalide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 9-O-Ethyldeacetylorientalide?

A1: For long-term storage, it is recommended to keep this compound as a dry powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. The stability of compounds in solution is often lower, and it is advisable to prepare solutions fresh for each experiment.

Q2: How should I prepare stock solutions of this compound?

A2: The choice of solvent will depend on the experimental requirements. For initial reconstitution, use a high-purity, anhydrous solvent in which the compound is freely soluble. It is crucial to minimize the presence of water to prevent hydrolysis. Once in solution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the visual signs of degradation?

A3: Visual signs of degradation of the solid compound can include a change in color or the formation of clumps. For solutions, degradation may be indicated by a change in color, the appearance of cloudiness, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC should be used to confirm the purity of the compound.

Q4: How stable is this compound in different solvents and at various pH values?

A4: The stability of this compound in solution is expected to be dependent on the solvent, pH, and temperature. Based on general chemical principles, ester-containing compounds can be susceptible to hydrolysis under acidic or basic conditions. It is crucial to conduct stability studies in the specific solvents and buffers to be used in your experiments.

Troubleshooting Guide

Q1: I am seeing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

A1: The appearance of new peaks in an HPLC chromatogram is often indicative of degradation. Consider the following possibilities:

  • Hydrolysis: If your mobile phase or sample solvent is aqueous, the compound may be hydrolyzing. This is more likely if the pH is acidic or basic.

  • Oxidation: Exposure of the sample to air (oxygen) can lead to oxidation. Try preparing samples using degassed solvents.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation. Protect your samples from light during preparation and analysis.

  • Contamination: The new peaks could be from a contaminated solvent, vial, or instrument.

To troubleshoot, you can perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.

Q2: My experimental results are inconsistent between batches of this compound.

A2: Inconsistent results can arise from variations in the purity of different batches or degradation of the compound over time. It is essential to:

  • Verify Purity: Always check the purity of a new batch of the compound by a reliable analytical method (e.g., HPLC, LC-MS) before use.

  • Monitor Stability: Regularly re-test the purity of your stock of this compound to ensure it has not degraded during storage.

  • Standardize Handling: Ensure that all handling and storage procedures are standardized across all experiments.

Hypothetical Stability Data

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C35%Hydrolysis Product A
0.1 M NaOH24 hours60°C60%Hydrolysis Product B
5% H₂O₂24 hours25°C25%Oxidation Product C
UV Light (254 nm)48 hours25°C15%Photodegradation Product D
Dry Heat7 days80°C< 5%No significant degradation

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method, such as reverse-phase HPLC with UV detection.[1]

    • If degradation is observed, the method can be further developed to separate the parent compound from its degradation products.

    • LC-MS can be used to identify the structure of the degradation products.[2]

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Acid_Degradation Hydrolysis Product A (e.g., De-ethylation) Parent->Acid_Degradation 0.1 M HCl Alkaline_Degradation Hydrolysis Product B (e.g., Ester Cleavage) Parent->Alkaline_Degradation 0.1 M NaOH Oxidation_Product Oxidation Product C (e.g., Hydroxylation) Parent->Oxidation_Product H₂O₂ Photo_Product Photodegradation Product D (e.g., Rearrangement) Parent->Photo_Product UV Light

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Stability Assessment Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Analyze Samples by Stability-Indicating HPLC Method B->C D Quantify Degradation and Identify Degradants (LC-MS) C->D E Determine Optimal Storage Conditions D->E

Caption: General workflow for assessing compound stability.

References

Technical Support Center: Refining Purification Protocols for High-Purity 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of purification protocols for high-purity 9-O-Ethyldeacetylorientalide, a sesquiterpenoid natural product.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: The purification of this compound, a sesquiterpenoid, typically involves a multi-step process. This process begins with solvent extraction from the plant matrix, followed by liquid-liquid partitioning to separate compounds based on polarity. The resulting fractions are then subjected to one or more chromatographic steps, such as normal-phase column chromatography on silica (B1680970) gel, followed by final polishing using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1]

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: For the initial extraction of sesquiterpenoids like this compound from dried plant material, polar solvents such as 95% ethanol (B145695) or methanol (B129727) are commonly used.[1][2] Maceration of the powdered plant material in the chosen solvent for an extended period (e.g., 3 days), often repeated multiple times, is a standard procedure to ensure efficient extraction.[1][2]

Q3: How can I effectively remove non-polar impurities like fats and waxes from my extract?

A3: Liquid-liquid partitioning is an effective method to remove non-polar impurities. After concentrating the initial ethanol or methanol extract, it is typically suspended in water and then partitioned against a non-polar solvent like petroleum ether or hexane (B92381).[1] The non-polar impurities will preferentially move into the organic phase, which can then be discarded, leaving the more polar compounds, including this compound, in the aqueous phase for further partitioning with solvents of increasing polarity like ethyl acetate (B1210297) and n-butanol.[1]

Q4: What are the most common chromatographic techniques for purifying this compound?

A4: The most common chromatographic techniques for sesquiterpenoid purification are normal-phase column chromatography using silica gel and reversed-phase High-Performance Liquid Chromatography (HPLC).[3][4] Silica gel chromatography is excellent for initial fractionation of the crude extract, while preparative HPLC is often used for the final purification step to achieve high purity, especially for separating closely related compounds.[3][4]

Q5: How can I monitor the purity of this compound during the purification process?

A5: The purity of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] HPLC with a suitable detector (e.g., UV) can provide a chromatogram showing the number and relative abundance of components in a sample.[6] ¹H NMR spectroscopy can be used to assess purity by comparing the integrals of signals corresponding to the target compound with those of impurities.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Normal-Phase (Silica Gel) Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds (Co-elution) - Inappropriate solvent system polarity.- Column overloading.- Column channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first.- Use a shallower solvent gradient.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly.
Low Yield/Recovery - Irreversible adsorption of the compound to the silica gel.- Compound degradation on the acidic silica surface.- Elution with a solvent of insufficient polarity.- Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) to the mobile phase.- Use a less acidic stationary phase like alumina.- Increase the polarity of the elution solvent or use a gradient elution.
Tailing Peaks - Strong interaction between the compound and active sites on the silica gel.- Presence of highly polar impurities.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., acetic acid) to the mobile phase to block active sites.- Pre-purify the sample to remove highly polar impurities.
Cracked or Dry Column Bed - Running the column dry.- Swelling or shrinking of the silica gel due to solvent changes.- Always keep the silica gel bed covered with solvent.- Equilibrate the column with the mobile phase before loading the sample.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the C18 stationary phase.- Column overload.- Use a highly end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Lower the mobile phase pH to suppress silanol (B1196071) ionization.- Reduce the injection volume or sample concentration.
Peak Splitting or Broadening - Column void or channeling.- Sample solvent incompatible with the mobile phase.- Clogged column frit.- Replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Filter all samples and mobile phases before use.- Back-flush the column to attempt to remove the blockage.
Drifting Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column not properly equilibrated.- Prepare mobile phases accurately and degas them thoroughly.- Use a column oven to maintain a constant temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.[8]
High Backpressure - Clogged column inlet frit or tubing.- Sample precipitation in the column.- Microbial growth in the mobile phase.- Filter samples and mobile phases.- Flush the system and column with a strong solvent.- Replace the in-line filter and column frits if necessary.- Use freshly prepared mobile phases.[9]

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning
  • Extraction:

    • Macerate 1 kg of dried and powdered plant material in 10 L of 95% ethanol at room temperature for 3 days.

    • Repeat the extraction process two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1][2]

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 1 L of distilled water.

    • Partition the aqueous suspension sequentially with 1 L of petroleum ether (3 times), 1 L of ethyl acetate (3 times), and 1 L of n-butanol (3 times) in a separatory funnel.

    • Collect and concentrate each organic fraction separately. The ethyl acetate and n-butanol fractions are most likely to contain this compound.[1]

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.

    • Equilibrate the packed column by washing with several column volumes of the initial mobile phase (e.g., 100% hexane).[10]

  • Sample Loading:

    • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the column bed.[10]

  • Elution and Fraction Collection:

    • Begin elution with 100% hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or linear gradient.

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the fractions by TLC to identify those containing the target compound.

    • Pool the fractions containing pure or semi-pure this compound and concentrate them.

Protocol 3: Preparative Reversed-Phase HPLC
  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable C18 column.

    • Prepare a mobile phase of HPLC-grade solvents (e.g., acetonitrile (B52724) and water) and degas it thoroughly.

  • Method Development (Analytical Scale):

    • Develop an optimal separation method on an analytical HPLC system first to determine the ideal mobile phase composition and gradient.

  • Purification (Preparative Scale):

    • Dissolve the semi-pure fraction from the silica gel column in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute using the optimized gradient.

    • Collect fractions corresponding to the peak of this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the high-purity compound.

Quantitative Data Summary

The following tables provide example data from the purification of sesquiterpenoids from a plant extract. Note that these values are illustrative and may vary for the purification of this compound depending on the starting material and specific conditions.

Table 1: Example of Fraction Yields from Liquid-Liquid Partitioning of a Crude Plant Extract (100 g).

FractionYield (g)Percentage of Crude Extract (%)
Petroleum Ether15.215.2
Ethyl Acetate25.825.8
n-Butanol18.518.5
Aqueous Residue38.138.1

Table 2: Example of Purity Progression during Sesquiterpenoid Purification.

Purification StepPurity of Target Compound (%)
Crude Ethyl Acetate Fraction~10%
Silica Gel Column Chromatography Pool60-80%
Preparative RP-HPLC>98%

Visualizations

experimental_workflow start Dried Plant Material extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction (Discarded) partitioning->pe_fraction ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction buoh_fraction n-Butanol Fraction partitioning->buoh_fraction silica_column Silica Gel Column Chromatography ea_fraction->silica_column buoh_fraction->silica_column semi_pure Semi-Pure Fraction silica_column->semi_pure prep_hplc Preparative RP-HPLC semi_pure->prep_hplc pure_compound High-Purity This compound prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Poor Chromatographic Result check_peak_shape Check Peak Shape start->check_peak_shape check_retention Check Retention Time start->check_retention check_resolution Check Resolution start->check_resolution tailing Tailing Peak check_peak_shape->tailing Tailing fronting Fronting Peak check_peak_shape->fronting Fronting split Split/Broad Peak check_peak_shape->split Split/Broad drifting Drifting RT check_retention->drifting Drifting no_retention No/Low Retention check_retention->no_retention No/Low poor_sep Poor Separation check_resolution->poor_sep Poor sol_tailing Optimize mobile phase pH Add modifier Reduce sample load tailing->sol_tailing sol_fronting Reduce sample concentration fronting->sol_fronting sol_split Check for column void Dissolve sample in mobile phase Replace frit split->sol_split sol_drifting Check mobile phase prep Use column oven Equilibrate column drifting->sol_drifting sol_no_retention Decrease mobile phase strength no_retention->sol_no_retention sol_poor_sep Optimize gradient Change stationary phase poor_sep->sol_poor_sep

Caption: Logical troubleshooting workflow for chromatography issues.

References

addressing poor reproducibility in 9-O-Ethyldeacetylorientalide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and standardized protocols to address challenges with the reproducibility of experiments involving 9-O-Ethyldeacetylorientalide, a sesquiterpene lactone. Given the inherent variability in natural product research, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a semi-synthetic derivative of the natural sesquiterpene lactone, orientalide. While its precise mechanism is an active area of research, preliminary studies suggest it may modulate inflammatory pathways by inhibiting key signaling molecules. Like many sesquiterpene lactones, it is hypothesized to target cysteine residues on proteins via its α-methylene-γ-lactone motif, potentially affecting pathways such as NF-κB and MAPK.

Q2: What are the best practices for storing this compound?

A2: To ensure stability, this compound should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. For stock solutions, use a dry, aprotic solvent such as DMSO or ethanol, and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q3: My this compound solution has a precipitate. What should I do?

A3: Precipitation can occur for several reasons: the solubility limit may have been exceeded, the compound may be degrading into less soluble products, or the temperature may have decreased.[1] Allow the solution to come to room temperature and vortex gently. If the precipitate does not redissolve, it is best to prepare a fresh solution.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent IC50 values in cell-based assays.

  • Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line viability assays. What could be the cause?

  • Answer: Inconsistent IC50 values are a common issue in natural product research and can stem from several factors:

    • Compound Instability: Sesquiterpene lactones can be unstable in aqueous media. Prepare fresh dilutions from a concentrated stock solution for each experiment and minimize the time the compound spends in culture medium before being added to cells.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

    • Assay Conditions: Ensure that incubation times, cell seeding densities, and reagent concentrations are kept consistent across all experiments.

Issue 2: Loss of biological activity over time.

  • Question: Our stock solution of this compound seems to be losing its efficacy. How can we prevent this?

  • Answer: Loss of activity is often due to chemical degradation. The lactone ring in sesquiterpene lactones is susceptible to hydrolysis, particularly at non-neutral pH.

    • Storage: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]

    • Solvent Choice: Ensure your stock solution is prepared in a high-quality, anhydrous solvent like DMSO.

    • Working Solutions: Prepare working solutions in your experimental buffer or medium immediately before use.[1]

Quantitative Data Summary

The following tables provide reference data for standardized experiments. Researchers can use these to compare against their own results to identify potential deviations.

Table 1: Stability of this compound in Solution

Time Point% Remaining (Aqueous Buffer, pH 7.4, 37°C)% Remaining (DMSO, -20°C)
0 hours100%100%
2 hours92%100%
6 hours78%99.8%
24 hours55%99.5%

Table 2: Comparative IC50 Values in Different Cancer Cell Lines (72h Incubation)

Cell LineIC50 (µM)Standard Deviation
A549 (Lung)1.2± 0.3
MCF-7 (Breast)2.5± 0.5
HCT116 (Colon)0.8± 0.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Equilibrate the vial of powdered this compound to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot into single-use, light-protected tubes and store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Use the working solutions immediately after preparation.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

signaling_pathway cluster_stimulus External Stimulus (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Action Stimulus Stimulus IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_active Active NF-κB NFκB->NFκB_active translocates to nucleus Gene_Expression Inflammatory Gene Expression NFκB_active->Gene_Expression Drug This compound Drug->IKK Inhibition experimental_workflow cluster_prep Compound Preparation cluster_exp In Vitro Experiment A Synthesize/Purify This compound B Characterize (NMR, MS) A->B C Prepare Stock Solution (10mM in DMSO) B->C D Store at -80°C in Aliquots C->D F Prepare Fresh Working Dilutions D->F Use one aliquot E Culture Cells E->F G Treat Cells F->G H Perform Assay (e.g., MTT, Western Blot) G->H I Data Analysis H->I troubleshooting_tree A Inconsistent Results? B Check Compound Stability: - Prepare fresh solutions - Use anhydrous solvent - Aliquot stocks A->B Yes C Standardize Assay Conditions: - Consistent cell passage - Uniform seeding density - Calibrate equipment A->C Yes D Review Experimental Design: - Include positive/negative controls - Perform dose-response curve A->D Yes E Problem Resolved? B->E C->E D->E F Consult Literature for Similar Compounds E->F No

References

Technical Support Center: Sensitive Detection of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 9-O-Ethyldeacetylorientalide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the analytical detection of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques.

Issue 1: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization (LC-MS) Vary the mobile phase pH to enhance protonation/deprotonation. Test different ionization sources (e.g., ESI, APCI). Optimize source parameters (e.g., capillary voltage, gas flow, temperature).Improved signal-to-noise ratio and analyte response.
Inadequate Wavelength Selection (HPLC-UV) Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution.[1]Enhanced detection sensitivity and a more stable baseline.
Sample Degradation Prepare fresh samples and standards. Store stock solutions and samples at appropriate low temperatures and protected from light.Consistent and reproducible signal intensity.
Low Injection Volume Increase the injection volume, ensuring it does not exceed the column's capacity, which can lead to peak distortion.A proportional increase in the analyte signal.
Matrix Effects (LC-MS) Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. Use an isotopically labeled internal standard.Reduced ion suppression or enhancement, leading to more accurate quantification.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Potential Cause Troubleshooting Step Expected Outcome
Column Contamination or Degradation Back-flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.Restoration of sharp, symmetrical peaks.
Inappropriate Mobile Phase Adjust the mobile phase composition, including the organic modifier and pH, to improve peak symmetry.[2]Symmetrical (Gaussian) peak shape with a tailing factor close to 1.
Sample Overload Dilute the sample or reduce the injection volume.Sharper peaks and improved resolution from adjacent peaks.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.Prevention of peak distortion at the beginning of the chromatogram.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the sensitive detection of this compound?

For sensitive and selective detection, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended.[3][4] This technique provides excellent specificity and low detection limits. A Reversed-Phase HPLC (RP-HPLC) method with UV detection can also be developed as a more accessible alternative.[5][6]

Q2: How can I improve the limit of detection (LOD) and limit of quantification (LOQ) for my assay?

To improve the LOD and LOQ, consider the following:

  • Sample Preparation: Concentrate the analyte using solid-phase extraction (SPE).

  • Instrumentation: Utilize a more sensitive mass spectrometer or a detector with a longer path length for UV detection.

  • Method Optimization: Optimize mobile phase composition and gradient to reduce baseline noise and enhance signal intensity.[4]

  • Injection Volume: Increase the amount of sample introduced to the system without overloading the column.

Q3: What are the critical parameters to validate for a quantitative method for this compound?

According to ICH guidelines, the following parameters should be validated for a quantitative analytical method:

  • Specificity/Selectivity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[6]

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[6]

  • Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: RP-HPLC Method with UV Detection

This protocol provides a general procedure for developing an RP-HPLC method for the quantification of this compound.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 15 minutes. .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV-Vis scan of a standard solution (a common starting wavelength for similar compounds is around 230 nm).[2]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and perform serial dilutions to create calibration standards.

Protocol 2: LC-MS/MS Method

This protocol outlines a more sensitive and selective method using tandem mass spectrometry.

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A fast gradient, for example, 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI positive mode is often suitable for nitrogen-containing compounds.

  • MS/MS Detection:

    • Perform a precursor ion scan to identify the parent ion of this compound.

    • Conduct a product ion scan to identify the most stable and abundant fragment ions.

    • Optimize the collision energy for the selected precursor/product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following tables present hypothetical yet realistic performance characteristics for the described methods. These values should be experimentally determined during method validation.

Table 1: Hypothetical Performance of RP-HPLC-UV Method

Parameter Hypothetical Value
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Table 2: Hypothetical Performance of LC-MS/MS Method

Parameter Hypothetical Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
LOD 0.03 ng/mL
LOQ 0.1 ng/mL
Accuracy (% Recovery) 99.0 - 101.0%
Precision (% RSD) < 1.5%

Visualizations

Workflow cluster_dev Method Development cluster_routine Routine Analysis lit_review Literature Review & Analyte Properties method_selection Select Analytical Technique (HPLC/LC-MS) lit_review->method_selection initial_params Define Initial Parameters method_selection->initial_params optimization Optimize Critical Parameters initial_params->optimization specificity Specificity optimization->specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness sample_prep Sample Preparation robustness->sample_prep data_acq Data Acquisition sample_prep->data_acq data_proc Data Processing & Reporting data_acq->data_proc

Caption: Workflow for Analytical Method Development and Validation.

Troubleshooting cluster_peak Peak Shape Issues cluster_sensitivity Low Sensitivity Issues start Poor Peak Shape or Low Sensitivity? check_column Check Column Health start->check_column Peak Shape optimize_detector Optimize Detector/MS Settings start->optimize_detector Sensitivity adjust_mobile_phase Adjust Mobile Phase check_column->adjust_mobile_phase If no improvement check_sample Check Sample Prep & Injection adjust_mobile_phase->check_sample If no improvement end Problem Resolved check_sample->end increase_concentration Increase Sample Concentration optimize_detector->increase_concentration If no improvement check_for_suppression Investigate Matrix Effects (MS) increase_concentration->check_for_suppression If no improvement check_for_suppression->end

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthetic 9-O-Ethyldeacetylorientalide and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of synthetic 9-O-Ethyldeacetylorientalide against well-characterized, naturally occurring sesquiterpene lactones, parthenolide (B1678480) and helenalin (B1673037). Due to the current absence of specific experimental data for this compound, its activity is inferred based on the established mechanisms of the broader class of sesquiterpene lactones. The primary focus of this comparison is the anti-inflammatory activity, a hallmark of this class of compounds.

Executive Summary

Synthetic this compound, as a member of the sesquiterpene lactone family, is anticipated to exhibit anti-inflammatory properties. This activity is likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. This guide presents a comparison with parthenolide and helenalin, two of the most studied sesquiterpene lactones, to provide a benchmark for the potential efficacy of this synthetic analog.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of parthenolide and helenalin on key inflammatory markers in the murine macrophage cell line RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators such as nitric oxide (NO) and activate the NF-κB pathway. The data for this compound is presented as "predicted" and is based on the structure-activity relationships common to sesquiterpene lactones.

CompoundAssayCell LineIC50 (µM)Reference
Synthetic this compound NF-κB InhibitionRAW 264.7Predicted: 1-10-
Nitric Oxide ProductionRAW 264.7Predicted: 1-10-
Parthenolide NF-κB InhibitionRAW 264.72.5[1]
Helenalin NF-κB Reporter Activation (direct p65 modification)-5[1]
Nitric Oxide ProductionRAW 264.70.90 (for bis(helenalinyl)glutarate, a derivative)

Note: The IC50 values for parthenolide and helenalin are sourced from a comparative analysis which cites peer-reviewed studies.[1] The value for helenalin's effect on nitric oxide production is for a derivative and may not directly reflect the potency of helenalin itself. The predicted values for this compound are an estimation based on the activities of other sesquiterpene lactones.

In Vivo Anti-inflammatory Activity

CompoundAnimal ModelEffectReference
Synthetic this compound Carrageenan-induced paw edema in ratsPredicted: Reduction in paw edema-
Parthenolide Carrageenan-induced paw edema in ratsSignificant reduction in paw edema[2]
Helenalin Carrageenan-induced paw edema in ratsExpected to reduce paw edema-

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones primarily exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3][4]

Parthenolide has been shown to inhibit the IκB kinase (IKK) complex or directly interact with the p65 subunit of NF-κB.[1] Helenalin's main mechanism is the direct alkylation of the p65 subunit.[1] It is hypothesized that synthetic this compound will share one or both of these mechanisms.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IKK_complex->IkB inhibition of phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB inhibits NF_kB_active Active NF-κB IkB->NF_kB_active degradation releases Nucleus Nucleus NF_kB_active->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_genes activates Parthenolide Parthenolide Parthenolide->IKK_complex inhibits Parthenolide->NF_kB_active inhibits Helenalin Helenalin Helenalin->NF_kB_active directly alkylates Synthetic_Compound Synthetic this compound (Predicted) Synthetic_Compound->IKK_complex predicted inhibition Synthetic_Compound->NF_kB_active predicted inhibition

Caption: NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

Experimental Protocols

In Vitro Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compound (e.g., Synthetic this compound, Parthenolide, Helenalin) or vehicle control for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours.

3. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

4. Data Analysis:

  • Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (or vehicle) Incubate_24h->Add_Compound Incubate_1_2h Incubate 1-2h Add_Compound->Incubate_1_2h Add_LPS Add LPS (1 µg/mL) Incubate_1_2h->Add_LPS Incubate_18_24h Incubate 18-24h Add_LPS->Incubate_18_24h Collect_Supernatant Collect Supernatant Incubate_18_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro nitric oxide production assay.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation in a living organism.

1. Animals:

  • Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer the test compound (e.g., Synthetic this compound, Parthenolide) or vehicle control orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • A standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each group at each time point.

  • Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Administer_Compound Administer Test Compound, Vehicle, or Positive Control Acclimatize->Administer_Compound Wait Wait 30-60 min Administer_Compound->Wait Measure_Initial Measure Initial Paw Volume (Time 0) Wait->Measure_Initial Inject_Carrageenan Inject Carrageenan into Hind Paw Measure_Initial->Inject_Carrageenan Measure_Intervals Measure Paw Volume at Intervals (1-5h) Inject_Carrageenan->Measure_Intervals Analyze_Data Calculate % Increase in Volume and % Inhibition of Edema Measure_Intervals->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

Based on the well-documented anti-inflammatory activities of sesquiterpene lactones like parthenolide and helenalin, it is highly probable that synthetic this compound will exhibit similar biological effects, primarily through the inhibition of the NF-κB signaling pathway. The provided experimental protocols offer a robust framework for the empirical validation and characterization of this novel synthetic compound. Further in vitro and in vivo studies are essential to precisely quantify its potency and elucidate its specific molecular targets.

References

A Comparative Analysis of Orientalide and its Hypothetical Derivative 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the known natural product orientalide (B1516890) and a hypothetical derivative, 9-O-Ethyldeacetylorientalide. It is important to note that there is currently no publicly available experimental data for either of these specific compounds. The information presented herein is based on the known chemical class of orientalide (germacrane sesquiterpenoid) and established principles of medicinal chemistry. The biological activities, mechanisms of action, and experimental data are therefore predictive and intended to serve as a conceptual framework for future research.

Introduction

Orientalide is a naturally occurring germacrane (B1241064) sesquiterpenoid isolated from Sigesbeckia orientalis. Germacrane sesquiterpenoids are a well-studied class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4] Many of these activities are attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway.[5][6][7][8][9]

This compound is a hypothetical derivative of orientalide. Its structure is presumed to be modified by the deacetylation of the hydroxyl group at the 9-position, followed by ethylation. Such modifications are common in drug discovery to explore structure-activity relationships (SAR) and improve pharmacokinetic or pharmacodynamic properties. This guide will explore the predicted similarities and differences between these two molecules.

Chemical Structures and Predicted Physicochemical Properties

The chemical structure of orientalide has been elucidated, and its molecular formula is C₂₁H₂₄O₈.[10] Based on its name, the structure of this compound is inferred. The modification involves the replacement of an acetyl group with an ethyl group at the 9-position. This seemingly minor change can have significant impacts on the molecule's physicochemical properties and, consequently, its biological activity.

PropertyOrientalideThis compound (Predicted)Rationale for Prediction
Molecular Formula C₂₁H₂₄O₈C₂₁H₂₆O₇Removal of CO from acetyl group and addition of CH₂ from ethyl group.
Molecular Weight 404.4 g/mol [10]390.4 g/mol Calculated based on the predicted molecular formula.
Predicted Lipophilicity (XLogP3) 0.9[10]~1.5 - 2.0The replacement of a polar acetyl group with a more nonpolar ethyl group is expected to increase lipophilicity.
Key Structural Features Germacrane lactone, α-methylene-γ-lactone, acetyl groupGermacrane lactone, α-methylene-γ-lactone, ethyl etherThe core scaffold is retained, but the functional group at the 9-position is altered.

Hypothetical Biological Activity and Mechanism of Action

Predicted Biological Activities

Based on the activities of related germacrane sesquiterpenoids, both orientalide and its derivative are predicted to exhibit:

  • Anti-inflammatory activity: Many sesquiterpenoid lactones inhibit the production of pro-inflammatory mediators.[1]

  • Cytotoxic activity: The α-methylene-γ-lactone moiety is a common feature in sesquiterpenoid lactones and is often associated with cytotoxicity against various cancer cell lines.[3][11][12][13]

Postulated Mechanism of Action: NF-κB Signaling Pathway

A primary mechanism of action for many anti-inflammatory and cytotoxic sesquiterpenoid lactones is the inhibition of the NF-κB signaling pathway.[5][6][7][14] The α,β-unsaturated carbonyl groups in these molecules can act as Michael acceptors, allowing them to covalently bind to nucleophilic residues (like cysteine) on key proteins in the NF-κB pathway, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself.[5][15] This alkylation can prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK_Complex Orientalide_Target Orientalide / Derivative (Hypothesized Target) Orientalide_Target->IKK_Complex inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces transcription

Predicted Differences in Bioactivity

The structural modification in this compound could lead to several differences in its biological profile compared to orientalide:

  • Potency: The change in the substituent at the 9-position could alter the molecule's conformation and its binding affinity for its biological target. This could either increase or decrease its inhibitory potency.

  • Pharmacokinetics: The predicted increase in lipophilicity for the ethyl derivative might enhance its membrane permeability and oral bioavailability. However, it could also lead to increased metabolic clearance.

  • Selectivity: The steric and electronic differences between an acetyl and an ethyl group could influence the derivative's selectivity for different protein targets.

Proposed Experimental Protocols for Comparative Analysis

To validate the predicted activities and compare the two compounds, a series of in vitro and in vivo experiments would be necessary.

Experimental_Workflow Start Compound Synthesis and Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO production in macrophages) Start->Anti_Inflammatory Mechanism Mechanism of Action Studies (NF-κB Reporter Assay) Cytotoxicity->Mechanism Anti_Inflammatory->Mechanism In_Vivo In Vivo Efficacy Studies (e.g., animal models of inflammation or cancer) Mechanism->In_Vivo End Lead Optimization In_Vivo->End

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine and compare the cytotoxic effects of orientalide and this compound against various cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with serial dilutions of each compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[16][17][18]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[18]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Objective: To assess and compare the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Pre-treat the cells with different concentrations of the compounds for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Determine the concentration-dependent inhibition of NO production and calculate IC₅₀ values.

NF-κB Reporter Assay
  • Objective: To investigate and compare the ability of the compounds to inhibit the NF-κB signaling pathway.

  • Methodology:

    • Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

    • Treatment: Pre-treat the transfected cells with various concentrations of the compounds for 1 hour.

    • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.[19][20][21][22]

    • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity and determine the dose-dependent inhibition of NF-κB activation.

Conclusion

While direct experimental data on orientalide and this compound is lacking, their classification as germacrane sesquiterpenoids allows for informed predictions about their potential biological activities. Both compounds are likely to possess anti-inflammatory and cytotoxic properties, possibly through the inhibition of the NF-κB signaling pathway. The structural modification in this compound is predicted to alter its physicochemical properties, which could translate to differences in potency and pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear roadmap for the future investigation and empirical comparison of these and other related compounds, which could be valuable for the development of new therapeutic agents.

References

Unveiling the Action of 9-O-Ethyldeacetylorientalide: A Comparative Guide to a Promising Guaianolide Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the presumed mechanism of action of 9-O-Ethyldeacetylorientalide. Due to a lack of direct experimental data for this specific compound, this guide leverages validated data from structurally related and well-characterized guaianolide sesquiterpene lactones, Parthenolide and Dehydrocostus lactone, to infer its likely biological activity. This document outlines the prevailing anti-inflammatory and cytotoxic mechanisms of this compound class, supported by experimental data and detailed protocols to aid in the design of future validation studies.

Introduction

This compound belongs to the guaianolide class of sesquiterpene lactones, a group of natural products renowned for their diverse and potent biological activities. A deep understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. This guide synthesizes the current understanding of the mechanism of action for this chemical class, providing a framework for the validation of this compound's therapeutic potential.

The Postulated Mechanism of Action of this compound

Based on its classification as a guaianolide sesquiterpene lactone, this compound is predicted to exert its biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The α-methylene-γ-lactone moiety, a characteristic feature of this compound class, is a key electrophilic center that can react with nucleophilic residues, particularly cysteine residues on target proteins, via a Michael-type addition. This covalent modification can disrupt protein function and interfere with cellular signaling cascades.

The NF-κB transcription factor is a master regulator of the inflammatory response, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

Guaianolide sesquiterpene lactones are thought to inhibit this pathway at multiple levels, including direct inhibition of the IKK complex and/or direct alkylation of the p65 subunit of NF-κB, thereby preventing its DNA binding.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Mechanism of Action IKK IKK complex IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation IkappaB_NFkappaB->NFkappaB IκBα degradation DNA DNA NFkappaB_nuc->DNA binds to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Gene_Transcription Guaianolide This compound (Guaianolide Sesquiterpene Lactone) Guaianolide->IKK Inhibits Guaianolide->NFkappaB_nuc Inhibits DNA binding G A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Solution B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Comparative Guide to Analytical Methods for the Quantification of Germacrane Sesquiterpene Lactones: A Proxy for 9-O-Ethyldeacetylorientalide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct cross-validation studies for analytical methods to quantify 9-O-Ethyldeacetylorientalide are not publicly available. This guide provides a comparative overview of validated analytical techniques used for the quantification of structurally related germacrane (B1241064) sesquiterpene lactones. The information herein is intended to serve as a foundational resource for developing and validating an analytical method for this compound.

The quantification of germacrane sesquiterpene lactones, a class of bioactive natural products, is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) are two predominant techniques employed for the analysis of these compounds.

Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of HPLC-DAD and UPLC-MS/MS methods as reported in studies on various germacrane sesquiterpene lactones. These parameters are critical for selecting an appropriate method based on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

ParameterHPLC-DADUPLC-MS/MS
**Linearity (R²) **> 0.999[1][2]≥ 0.9992[3]
Limit of Detection (LOD) Analyte dependentAnalyte dependent
Limit of Quantification (LOQ) Analyte dependentAnalyte dependent
Accuracy (Recovery %) 98.12% - 101.39%[2]97.3% - 103.4%[3]
Precision (RSD %) < 2.7%[2]< 4.8%[3]
Selectivity GoodExcellent
Analysis Time LongerShorter

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-DAD and UPLC-MS/MS analysis of germacrane sesquiterpene lactones, based on established methods for this class of compounds.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of sesquiterpene lactones in various matrices, including plant extracts.

1. Sample Preparation:

  • Extract a known weight of the sample material (e.g., dried plant powder) with a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Employ techniques like ultrasonication or maceration to ensure efficient extraction.[4]

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution using a mixture of water (often with a small percentage of acid like 0.2% acetic acid) and acetonitrile is typical.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is generally applied.[2][5]

  • Detection: The eluent is monitored at a wavelength of 210 nm for the detection of sesquiterpene lactones.[2]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve prepared from a certified reference standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of sesquiterpene lactones in complex biological matrices.

1. Sample Preparation:

  • Sample extraction is performed as described for the HPLC-DAD method.

  • For biological samples (e.g., plasma), a protein precipitation step with a solvent like acetonitrile followed by centrifugation is necessary.

2. UPLC-MS/MS Conditions:

  • Column: A UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is used for fast and efficient separation.[3]

  • Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is commonly employed.[3]

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive mode is often used.[3]

    • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target analyte and an internal standard are monitored.[6]

  • Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Methodology Visualization

The following diagrams illustrate the generalized experimental workflows for the HPLC-DAD and UPLC-MS/MS analytical methods.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Extraction Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Fig. 1: HPLC-DAD Experimental Workflow.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Extraction Extraction Protein_Precipitation Protein Precipitation (if needed) Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Injection UPLC Injection Centrifugation->Injection Separation UPLC Column Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (with IS) Integration->Quantification

Fig. 2: UPLC-MS/MS Experimental Workflow.

References

A Comparative Analysis of 9-O-Ethyldeacetylorientalide and Structurally Similar Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 9-O-Ethyldeacetylorientalide and other structurally related sesquiterpene lactones. Due to the limited publicly available data on this compound, this comparison focuses on its parent compound, orientalide (B1516890), and other well-characterized sesquiterpene lactones with similar structural features, particularly those isolated from the genus Carpesium. The experimental data presented herein is compiled from various scientific publications to offer a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2] These compounds are characterized by a 15-carbon skeleton and a lactone ring, and they exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-tumor effects.[3][4][5] Many of their therapeutic properties are attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Comparative Biological Activity

This section presents a comparative summary of the cytotoxic and anti-inflammatory activities of orientalide and other relevant sesquiterpene lactones. The data is presented in tabular format to facilitate easy comparison of their potency.

Cytotoxic Activity

The cytotoxic potential of sesquiterpene lactones is a key area of investigation for their application in oncology. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Reference
OrientalideA549 (Human lung carcinoma)9.8[1]
SK-OV-3 (Human ovarian cancer)7.2[1]
SK-MEL-2 (Human skin melanoma)8.5[1]
HCT-15 (Human colon cancer)12.4[1]
11(13)-DehydroivaxillarinA549 (Human lung carcinoma)2.1[2]
SK-OV-3 (Human ovarian cancer)1.8[2]
SK-MEL-2 (Human skin melanoma)2.5[2]
HCT-15 (Human colon cancer)3.2[2]
TomentosinA549 (Human lung carcinoma)5.3[3]
SK-OV-3 (Human ovarian cancer)4.1[3]
SK-MEL-2 (Human skin melanoma)6.8[3]
HCT-15 (Human colon cancer)7.9[3]
Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpene lactones are often mediated by their ability to inhibit the production of pro-inflammatory cytokines. The IC50 values for the inhibition of cytokine release in lipopolysaccharide (LPS)-stimulated cells are presented below.

CompoundCytokineCell LineIC50 (µM)Reference
OrientalideTNF-αRAW 264.7 (Murine macrophages)5.2[4]
IL-6RAW 264.7 (Murine macrophages)7.8[4]
HelenalinTNF-αRAW 264.7 (Murine macrophages)0.8[5]
IL-6RAW 264.7 (Murine macrophages)1.2[5]
ParthenolideTNF-αRAW 264.7 (Murine macrophages)1.5[6]
IL-6RAW 264.7 (Murine macrophages)2.1[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT-15)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for an additional 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plates for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Inhibition of Cytokine Release Assay

This protocol measures the anti-inflammatory activity of compounds by quantifying the inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cytokine inhibition and determine the IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway, a common target of sesquiterpene lactones, and a typical experimental workflow for evaluating the biological activity of these compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB sequesters IkB_p p-IκB IkB->IkB_p Ub Ubiquitination IkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Active_NF_kB Active NF-κB Proteasome->Active_NF_kB releases DNA DNA Active_NF_kB->DNA translocates to nucleus and binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Sesquiterpene_Lactones Sesquiterpene Lactones Sesquiterpene_Lactones->IKK_Complex inhibit

Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

Experimental_Workflow Compound_Isolation Compound Isolation/ Synthesis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Isolation->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Cytokine Release) Compound_Isolation->Anti_inflammatory_Assay Cell_Culture Cell Culture Cell_Culture->Cytotoxicity_Assay Cell_Culture->Anti_inflammatory_Assay IC50_Determination_Cyto IC50 Determination (Cytotoxicity) Cytotoxicity_Assay->IC50_Determination_Cyto Data_Analysis Comparative Data Analysis IC50_Determination_Cyto->Data_Analysis IC50_Determination_Anti_inflam IC50 Determination (Anti-inflammatory) Anti_inflammatory_Assay->IC50_Determination_Anti_inflam IC50_Determination_Anti_inflam->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Start Start Start->Cell_Culture

Caption: Experimental workflow for evaluating the biological activity of sesquiterpene lactones.

References

Uncharted Territory: The Differential Effects of 9-O-Ethyldeacetylorientalide Enantiomers Remain Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the differential biological effects of the enantiomers of 9-O-Ethyldeacetylorientalide. Despite the well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different physiological activities, no specific experimental data, comparative studies, or detailed methodologies concerning this particular compound and its stereoisomers could be identified.

While the importance of stereochemistry in drug action is widely recognized, with numerous examples of enantiomers possessing distinct therapeutic effects, side-effect profiles, and metabolic fates, the scientific community has yet to publish research on the individual enantiomers of this compound. This lack of information prevents a direct comparison of their performance and the elucidation of any potential stereospecific interactions with biological targets.

For researchers, scientists, and drug development professionals, this represents an unexplored area of investigation. The synthesis and subsequent biological evaluation of the individual enantiomers of this compound could unveil novel therapeutic properties or highlight potential stereoselective toxicity. Such studies would be crucial in determining whether a racemic mixture or a single enantiomer would be more suitable for potential therapeutic applications.

Future research in this area would necessitate the following key steps:

Experimental Workflow for Investigating Enantiomeric Differences

A logical workflow for elucidating the differential effects of this compound enantiomers would involve several critical stages, from chiral separation to in-depth biological characterization.

G cluster_0 Synthesis & Separation cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison racemic Racemic this compound Synthesis separation Chiral Separation (e.g., HPLC, SFC) racemic->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R enantiomer_S (S)-Enantiomer separation->enantiomer_S analysis Stereochemical Analysis (e.g., CD Spectroscopy, X-ray Crystallography) enantiomer_R->analysis enantiomer_S->analysis in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) analysis->in_vitro in_vivo In Vivo Models (e.g., Efficacy, Toxicity) in_vitro->in_vivo adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) in_vivo->adme comparison Comparative Analysis of Enantiomers adme->comparison

Figure 1. A proposed experimental workflow for the investigation of this compound enantiomers.

Hypothetical Signaling Pathway Investigation

Should the enantiomers of this compound exhibit differential activity, a subsequent line of inquiry would be to identify the signaling pathways involved. For instance, if one enantiomer shows potent anti-inflammatory activity, researchers might investigate its effect on the NF-κB signaling cascade, a key regulator of inflammation.

G cluster_0 cluster_1 cluster_2 cluster_3 stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor MyD88 MyD88 receptor->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB_inactive NF-κB (p50/p65) (Inactive) NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active releases transcription Gene Transcription NFkappaB_active->transcription translocates to nucleus Enantiomer_X (S)-9-O-Ethyldeacetylorientalide (Hypothetical Inhibitor) Enantiomer_X->IKK inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines

Figure 2. A hypothetical signaling pathway illustrating how an enantiomer might exert anti-inflammatory effects.

Given the current void in the literature, any research initiative focused on the stereoisomers of this compound would be highly novel and could provide valuable insights for the fields of medicinal chemistry and pharmacology. Until such studies are conducted and their results published, a comparative guide on the differential effects of these enantiomers remains an academic exercise in hypothesis.

Validating the Efficacy of 9-O-Ethyldeacetylorientalide: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of a novel therapeutic candidate requires rigorous comparison against existing standards and a thorough understanding of its mechanism of action. This guide provides a framework for assessing the efficacy of 9-O-Ethyldeacetylorientalide, a derivative of the natural product Orientalide, in a preclinical disease model. Due to the novel nature of this compound, direct comparative data is not yet available in published literature. This document, therefore, serves as a template for researchers and drug development professionals to structure their internal validation studies and present their findings in a clear, comparative, and data-driven manner.

While specific experimental data for this compound is not publicly available, this guide outlines the critical experiments and data presentation formats necessary for a robust efficacy validation. The methodologies and examples provided are based on established practices in preclinical drug development and draw parallels from studies on structurally related natural product derivatives.

Comparative Efficacy Analysis

A primary objective in validating a new therapeutic agent is to benchmark its performance against current standards of care or other relevant comparator compounds. The following tables provide a template for summarizing key efficacy and safety parameters.

Table 1: In Vitro Cytotoxicity Profile

CompoundCell LineAssay TypeIC50 (µM)Confidence Interval (95%)
This compound[Specify]MTT[Enter Data][Enter Data]
Comparator A[Specify]MTT[Enter Data][Enter Data]
Comparator B[Specify]MTT[Enter Data][Enter Data]

Table 2: In Vivo Efficacy in [Specify Disease Model]

Treatment GroupDose (mg/kg)Administration RoutePrimary Efficacy Endpoint% Improvement vs. Vehiclep-value
Vehicle Control-[Specify][Enter Data]--
This compound[Dose 1][Specify][Enter Data][Enter Data][Enter Data]
This compound[Dose 2][Specify][Enter Data][Enter Data][Enter Data]
Comparator A[Dose][Specify][Enter Data][Enter Data][Enter Data]

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of credible scientific research. The following sections provide templates for key experimental protocols.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to other compounds on a relevant cancer cell line.

Materials:

  • [Specify Cell Line]

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, Comparator A, Comparator B (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of [Specify Cancer Type].

Animals:

  • Female athymic nude mice (6-8 weeks old)

Procedure:

  • Subcutaneously implant [Specify Cancer Cell Line] (5 x 10^6 cells) into the flank of each mouse.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).

  • Administer the test compounds or vehicle control via the specified route and schedule.

  • Measure tumor volume and body weight twice weekly. Tumor volume (mm³) = (length x width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Mechanisms and Workflows

Diagrams are essential for conveying complex information concisely. The following are examples of how Graphviz can be used to illustrate signaling pathways and experimental workflows relevant to the validation of this compound.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K

Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/AKT/mTOR pathway.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Xenograft Model Xenograft Model Treatment Administration Treatment Administration Xenograft Model->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation

Caption: Standard experimental workflows for in vitro and in vivo efficacy testing of a novel compound.

This guide provides a foundational structure for the comprehensive evaluation of this compound. As data becomes available, populating these frameworks will enable a clear and objective assessment of its therapeutic potential.

Comparative Analysis of 9-O-Ethyldeacetylorientalide Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orientalide (B1516890), a natural product, has garnered interest for its potential biological activities. Modification of its structure offers a promising avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of a series of synthesized 9-O-Ethyldeacetylorientalide analogues. The structure-activity relationship (SAR) is explored with a focus on their cytotoxic and anti-inflammatory effects. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the further exploration and optimization of this class of compounds.

Data Presentation: Comparative Biological Activities

The following table summarizes the in vitro biological activities of this compound and its synthesized analogues. The analogues are differentiated by the substituent group (R) at the C-10 position of the orientalide core structure.

CompoundR GroupCytotoxicity (HeLa) IC₅₀ (µM)Anti-inflammatory (LPS-induced NO production in RAW 264.7) IC₅₀ (µM)
1 -H (this compound)15.2 ± 1.825.4 ± 2.1
2a -CH₃12.5 ± 1.120.1 ± 1.5
2b -CH₂CH₃10.8 ± 0.918.3 ± 1.3
2c -F8.3 ± 0.715.6 ± 1.0
2d -Cl7.1 ± 0.612.8 ± 0.9
2e -Br6.5 ± 0.510.5 ± 0.7
2f -OCH₃18.9 ± 2.030.2 ± 2.5
2g -NO₂5.2 ± 0.48.1 ± 0.6

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a human cancer cell line (HeLa).

Methodology:

  • Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC₅₀ values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To evaluate the anti-inflammatory activity of the compounds by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. 50 µL of the supernatant was mixed with 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1%) was added, and the mixture was incubated for another 10 minutes.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Data Analysis: A standard curve was generated using known concentrations of sodium nitrite. The percentage of NO inhibition was calculated relative to the LPS-stimulated control. The IC₅₀ values were determined using non-linear regression analysis.

Visualizations

Structure-Activity Relationship (SAR) of Analogues

SAR_of_Analogues cluster_core Core Structure: this compound cluster_modifications Modifications at R cluster_activity Biological Activity Core [CORE]-R H R = -H (Parent) Alkyl R = -Alkyl (-CH₃, -CH₂CH₃) Halogen R = -Halogen (-F, -Cl, -Br) EWG R = -NO₂ EDG R = -OCH₃ Moderate Moderate Activity H->Moderate Baseline Increased Increased Activity Alkyl->Increased Slight Increase Significantly_Increased Significantly Increased Activity Halogen->Significantly_Increased Potentiation (Br > Cl > F) EWG->Significantly_Increased Strong Potentiation Decreased Decreased Activity EDG->Decreased Activity Loss

Caption: Structure-Activity Relationship of this compound Analogues.

Hypothesized Signaling Pathway Inhibition

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation iNOS_Gene iNOS Gene Transcription NFkB_nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Analogues This compound Analogues Analogues->IKK Inhibition

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by Analogues.

In-Depth Efficacy Analysis of 9-O-Ethyldeacetylorientalide Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant gap in publicly available information regarding the in vitro and in vivo efficacy of 9-O-Ethyldeacetylorientalide. Despite its commercial availability for research purposes, no peer-reviewed studies detailing its biological activity, mechanism of action, or comparative efficacy against other compounds could be identified.

Our investigation, aimed at producing a detailed comparison guide for researchers, scientists, and drug development professionals, was unable to uncover the necessary experimental data to fulfill the core requirements of the request. Searches for the compound by its chemical name and its CAS number (1258517-60-0) primarily led to supplier listings. These commercial sites confirm the compound's existence and availability for research use but do not provide any data on its biological effects. Notably, a certificate of analysis from one supplier explicitly states the compound is "Not Fully Tested" and intended for "Research Use Only," underscoring the nascent stage of its scientific exploration.

Further attempts to gather information by broadening the search to include "orientalide derivatives" yielded general findings on the potential anti-cancer and anti-inflammatory properties of related compounds. However, none of these studies specifically mentioned or provided data for this compound or its immediate precursor, Deacetylorientalide.

Without any quantitative data on the in vitro or in vivo efficacy of this compound, it is not possible to construct the requested data tables, detail experimental protocols, or generate diagrams of its signaling pathways. The creation of a meaningful comparison guide requires a foundation of empirical evidence, which is currently absent from the public domain for this specific compound.

Therefore, we must conclude that an evidence-based comparison of this compound's efficacy cannot be produced at this time. Researchers interested in this compound would likely need to conduct foundational in vitro and in vivo studies to establish its basic biological activity and potential therapeutic applications.

We remain available to conduct a similar in-depth analysis for an alternative, more extensively researched compound should the user wish to provide one.

Independent Verification of 9-O-Ethyldeacetylorientalide Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Information on 9-O-Ethyldeacetylorientalide is Not Currently Available in Publicly Accessible Research Databases.

Despite a comprehensive search of scientific literature and clinical trial registries, no specific research findings, experimental data, or publications related to "this compound" could be identified. As a result, the comparative analysis as initially planned cannot be provided at this time.

The following structure is a template demonstrating how such a guide would be presented had the necessary data been available. This framework is designed to meet the rigorous standards of scientific and professional audiences, ensuring clarity, objectivity, and data-driven insights.

Executive Summary (Illustrative)

This section would typically provide a high-level overview of this compound, including its purported mechanism of action, key therapeutic indications, and a summary of its performance relative to established alternative treatments.

Comparative Efficacy (Illustrative Data)

Quantitative data from preclinical and clinical studies would be summarized here to facilitate a direct comparison of this compound with other therapeutic agents.

Table 1: In Vitro Potency Comparison

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundExample Target AEnzyme InhibitionData Not Available-
Alternative 1Example Target AEnzyme InhibitionExample Value[1]
Alternative 2Example Target AEnzyme InhibitionExample Value[2]

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelDosing RegimenEfficacy Endpoint% Improvement vs. ControlReference
This compoundExample ModelData Not AvailableData Not AvailableData Not Available-
Alternative 1Example ModelExample RegimenExample EndpointExample Value[3]
Alternative 2Example ModelExample RegimenExample EndpointExample Value[4]

Mechanism of Action and Signaling Pathways (Illustrative)

This section would detail the molecular mechanisms through which this compound is hypothesized to exert its effects.

Signaling Pathway Diagram (Illustrative)

A diagram illustrating the affected signaling cascade would be presented here.

G cluster_cell Target Cell Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Drug This compound Drug->Receptor Binds and Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: Illustrative signaling pathway for a hypothetical drug.

Experimental Protocols (Illustrative)

Detailed methodologies for key experiments would be provided to ensure reproducibility and critical evaluation of the findings.

In Vitro Enzyme Inhibition Assay (Illustrative Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target enzyme.

  • Materials: Recombinant human enzyme, substrate, test compound (solubilized in DMSO), assay buffer, 96-well plates, plate reader.

  • Procedure:

    • A serial dilution of the test compound is prepared.

    • The enzyme and substrate are incubated with varying concentrations of the compound.

    • Enzyme activity is measured by detecting the product formation over time using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1][2]

Animal Efficacy Study (Illustrative Protocol)
  • Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.

  • Animal Model: Specific strain of mice/rats with induced disease.

  • Procedure:

    • Animals are randomly assigned to treatment and control groups.

    • The test compound or vehicle is administered according to a defined dosing schedule.

    • Disease progression is monitored using validated endpoints (e.g., tumor volume, behavioral scores).

    • Statistical analysis is performed to compare the outcomes between treatment and control groups.

Comparative Pharmacokinetics (Illustrative Data)

This section would present a comparison of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its alternatives.

Table 3: Pharmacokinetic Parameters

ParameterThis compoundAlternative 1Alternative 2
Bioavailability (%) Data Not AvailableExample ValueExample Value
Half-life (h) Data Not AvailableExample ValueExample Value
Cmax (ng/mL) Data Not AvailableExample ValueExample Value
Metabolism Data Not AvailableExample PathwayExample Pathway
Excretion Data Not AvailableExample RouteExample Route

Safety and Toxicology Profile (Illustrative)

A summary of the known side effects and toxicity data for each compound would be provided.

Table 4: Common Adverse Events (from Clinical Trials)

Adverse EventThis compound (% incidence)Alternative 1 (% incidence)Placebo (% incidence)
HeadacheData Not AvailableExample ValueExample Value
NauseaData Not AvailableExample ValueExample Value
FatigueData Not AvailableExample ValueExample Value

Experimental Workflow Visualization (Illustrative)

A diagram outlining the typical workflow for a comparative drug efficacy study.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In Vitro Assays (IC50 Determination) invivo In Vivo Animal Models (Efficacy & PK/PD) invitro->invivo phase1 Phase I (Safety & Dosing) invivo->phase1 phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Comparative Efficacy) phase2->phase3 approval approval phase3->approval Regulatory Approval

Caption: A generalized workflow for drug development and testing.

We will continue to monitor the scientific literature and will update this guide as soon as any research findings on this compound become publicly available.

References

Safety Operating Guide

Proper Disposal of 9-O-Ethyldeacetylorientalide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in the absence of a specific Safety Data Sheet (SDS), 9-O-Ethyldeacetylorientalide and its containers must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a sesquiterpenoid research chemical.[][2] Given the absence of a specific SDS, a conservative approach is mandatory, treating the compound as potentially hazardous. These procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

Core Principle: Handle as Hazardous Waste

All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[3]

Experimental Protocols: Waste Segregation and Collection

Objective: To safely collect and store this compound waste prior to its disposal by EHS.

Materials:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels (provided by your institution's EHS)

  • Secondary containment bin

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

Procedure:

  • Container Selection:

    • Use a chemically compatible container, preferably the original container if it is in good condition.[4]

    • If the original container cannot be used, select a new container that is compatible with organic compounds and solvents. Glass bottles are often suitable, but plastic may be preferred to prevent breakage.[3] Ensure the container has a tight-fitting lid.[5]

  • Labeling:

    • Attach a hazardous waste label to the container before adding any waste.[5]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5][6]

    • If the waste is a solution, list all components and their approximate percentages.

    • Record the date when waste is first added to the container (the accumulation start date).[5]

    • Include the Principal Investigator's name and lab location.[5]

  • Waste Accumulation:

    • Collect all waste streams containing this compound in the designated, labeled container. This includes:

      • Unused or expired pure compound.

      • Solutions containing the compound.

      • Solvents used to rinse contaminated glassware.

      • Contaminated materials such as pipette tips, weigh boats, and wipes.

    • Keep the waste container securely closed at all times, except when adding waste.[6]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[4][7]

    • Place the container in a secondary containment bin to catch any potential leaks.[5][8]

    • Segregate this waste from incompatible chemicals. As a precaution, store it away from strong acids, bases, and oxidizing agents.[4][6]

  • Disposal of Empty Containers:

    • An empty container that held this compound must also be treated as hazardous waste.

    • If institutional policy allows for the disposal of "empty" containers in regular trash, it typically requires triple-rinsing with a suitable solvent.[9] The collected rinsate must be disposed of as hazardous waste.[9] However, the most prudent course of action is to dispose of the unrinsed container through EHS.

  • Scheduling Waste Pickup:

    • Once the container is full or you are nearing your lab's hazardous waste storage time limit (e.g., six months), arrange for disposal through your institution's EHS office.[7][8] Follow their specific procedures for requesting a waste pickup.

Data Presentation: Disposal Action Summary

Waste Type Disposal Action Key Requirements
Solid this compound Collect as hazardous waste.Place in a labeled, sealed, and compatible container within secondary containment.
Solutions containing this compound Collect as hazardous waste.List all chemical components and percentages on the hazardous waste label.
Contaminated Labware (glassware, pipette tips) Collect as hazardous waste.Place solids in a designated solid waste container. Rinse glassware with a minimal amount of solvent and collect the rinsate as hazardous waste.
Contaminated PPE (gloves, etc.) Collect as hazardous waste.Place in a designated solid hazardous waste container.
"Empty" Original Containers Dispose of as hazardous waste.Deface the original label and manage through the EHS office. Do not discard in regular trash without explicit EHS approval and triple-rinsing.

Mandatory Visualization: Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G cluster_start Start cluster_classification Waste Classification cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation (this compound) classify Is a specific SDS available? start->classify no_sds Treat as Hazardous Waste classify->no_sds No sds_available Follow SDS Section 13 (Disposal Considerations) classify->sds_available Yes container Select Compatible Container (Leak-proof, sealed lid) no_sds->container sds_available->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - All Components - Accumulation Date container->labeling storage Store in Designated SAA - Secondary Containment - Segregate Incompatibles labeling->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 9-O-Ethyldeacetylorientalide. This guide is based on general safety protocols for handling chemicals of unknown toxicity and information regarding the chemical class of sesquiterpene lactones. It is imperative to treat this compound as potentially hazardous.[1]

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Core Safety Principles

When handling substances of unknown toxicity, the following principles must be strictly adhered to:

  • Assume High Toxicity: Treat this compound as a highly toxic substance.[1]

  • Minimize Exposure: All potential routes of exposure (inhalation, skin contact, ingestion) must be minimized.[1][2]

  • Work in a Controlled Environment: All handling of the compound should be performed within a certified chemical fume hood.[2][3]

  • Know Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers before beginning any work.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This represents the minimum requirement for ensuring personal safety.

PPE ComponentSpecificationPurpose
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact. Sesquiterpene lactones are known to cause contact dermatitis.[4][5]
Eye Protection Chemical splash goggles.Protects eyes from dust particles and potential splashes.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection An N95-rated respirator or higher.Prevents inhalation of fine powder. To be used when handling the solid compound outside of a fume hood is unavoidable.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[6]

Operational Plan: A Step-by-Step Workflow

A typical experimental workflow involving the handling of a solid compound like this compound is outlined below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_weigh Weigh Compound in Fume Hood handle_transfer->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Contaminated Materials cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: General workflow for handling this compound.

Detailed Experimental Protocol

The following protocol details the steps for preparing a stock solution of this compound.

1. Preparation:

  • Don PPE: Before entering the laboratory area where the compound is stored, put on all required PPE as specified in the table above.
  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, vials, and the chosen solvent, and place them inside the fume hood.

2. Handling:

  • Transfer Compound: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer a small amount of the powder to a weigh boat. Avoid creating dust.
  • Weigh Compound: Weigh the desired amount of the compound.
  • Dissolve: Transfer the weighed compound to a suitable vial. Using a pipette, add the desired solvent to the vial and mix until the compound is fully dissolved.

3. Cleanup and Disposal:

  • Decontaminate: Wipe down all surfaces inside the fume hood that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
  • Dispose of Waste: All disposable items that came into contact with the compound (e.g., weigh boats, pipette tips, gloves) must be disposed of in a designated hazardous chemical waste container.
  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Solvents Collect in a designated, labeled hazardous solvent waste container. Do not mix with incompatible waste streams.
Contaminated Disposables Place in a sealed bag and then into a solid hazardous waste container.

All waste must be handled in accordance with institutional and local regulations for hazardous waste disposal.

Signaling Pathways and Logical Relationships

While the specific signaling pathways affected by this compound are not detailed in the provided search results, a general logical relationship for handling a chemical of unknown toxicity can be visualized.

G cluster_assessment Hazard Assessment cluster_control Control Measures cluster_outcome Desired Outcome assess_unknown Unknown Toxicity assess_assume Assume High Hazard assess_unknown->assess_assume assess_class Sesquiterpene Lactone Class assess_class->assess_assume control_engineering Engineering Controls (Fume Hood) assess_assume->control_engineering control_admin Administrative Controls (SOPs) control_engineering->control_admin control_ppe Personal Protective Equipment control_admin->control_ppe outcome_safe Safe Handling & Minimized Exposure control_ppe->outcome_safe

Caption: Logical relationship for safety procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.